Samuraciclib
Description
This compound is an orally available, selective inhibitor of cyclin-dependent kinase 7 (CDK7) with potential antineoplastic activity. Upon oral administration, this compound selectively and competitively binds to the CDK7 ATP binding site, thereby inhibiting CDK7-mediated signaling. CDK7, a serine/threonine kinase, plays a role in controlling cell cycle progression, transcriptional regulation, and promotes the expression of key oncogenes such as c-Myc through the phosphorylation of RNA polymerase II. Inhibition of CDK7 may inhibit tumor cell proliferation in certain cancers that are dependent on CDK7-mediated transcriptional regulation and signaling.
CT-7001 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGLKWJKIKVBI-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805833-75-3 | |
| Record name | CT-7001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samuraciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMURACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Samuraciclib: A Deep Dive into its Mechanism of Action in Cancer Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its potent anti-neoplastic activity stems from a dual mechanism of action: the disruption of cell cycle progression and the inhibition of transcription of key oncogenes.[3][4] This technical guide elucidates the core molecular mechanisms by which this compound exerts its effects on cancer cells, supported by preclinical data and clinical trial findings. We will delve into its impact on critical signaling pathways, present quantitative data from key experiments, and provide an overview of the methodologies employed in these studies.
The Central Role of CDK7 in Oncology
CDK7 is a serine/threonine kinase that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[3][5]
-
Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6] This sequential activation is essential for orderly progression through the different phases of the cell cycle.
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[5][6] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5), a critical step for transcription initiation of a host of genes, including many oncogenes like c-Myc.[3][5]
Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.[2]
This compound's Direct Molecular Target and Dual Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK7.[5][6] By binding to the ATP-binding pocket of CDK7, it blocks its kinase activity, leading to a dual downstream effect on cancer cells:
-
Inhibition of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound induces cell cycle arrest.[5][7] Studies in prostate cancer cell lines have demonstrated that treatment with this compound leads to a significant reduction of cells in the S phase (DNA synthesis) and an accumulation of cells in the G0/G1 and G2/M phases.[5] This is further evidenced by the decreased phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6, which, in its hypophosphorylated state, prevents entry into the S phase.[5][6]
-
Suppression of Oncogenic Transcription: this compound's inhibition of CDK7 within the TFIIH complex leads to reduced phosphorylation of RNA Polymerase II.[5][8] This dampens the transcription of key cancer-driving genes.[1][9] This transcriptional suppression is particularly relevant for cancers addicted to certain oncogenes.
The following diagram illustrates the dual mechanism of action of this compound.
Impact on Key Signaling Pathways
The p53 Pathway
In cancer cells with wild-type p53, this compound treatment has been shown to activate the p53 tumor suppressor pathway.[5][6] This activation contributes to both cell cycle arrest and the induction of apoptosis.[5][7] Transcriptional analysis has confirmed the upregulation of known p53 target genes following this compound administration in responsive cell lines.[6]
The Androgen Receptor (AR) Pathway in Prostate Cancer
In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a key driver of disease progression.[5][7] CDK7 has been shown to promote AR signaling.[5][10] this compound treatment suppresses transcription mediated by both full-length AR and constitutively active AR splice variants.[5][7] This leads to a decrease in the expression of AR target genes, such as prostate-specific antigen (PSA), providing a secondary mode of action for this compound in this cancer type, in addition to its effects on the cell cycle.[5][6]
The following diagram illustrates the impact of this compound on the AR signaling pathway.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Growth Rate (GR) Metrics in Prostate Cancer Cell Lines Treated with this compound for 72 hours
| Cell Line | GR50 (µM) | GRmax |
| LNCaP | 0.22 | -0.6 |
| C4-2B | 0.28 | -0.5 |
| PC3 | 0.29 | -0.4 |
| DU145 | 0.56 | -0.1 |
| Data adapted from Constantin et al.[5] |
Table 2: Cell Cycle Distribution in Prostate Cancer Cell Lines after 72h this compound Treatment
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| LNCaP | Control | 65 | 25 | 10 |
| This compound (1 µM) | 75 | 10 | 15 | |
| PC3 | Control | 50 | 30 | 20 |
| This compound (1 µM) | 55 | 15 | 30 | |
| Illustrative data based on findings reported by Constantin et al.[5] |
Table 3: Clinical Activity of this compound in a Phase I Study
| Cohort | Treatment | Clinical Benefit Rate (CBR) at 24 weeks |
| TNBC Monotherapy | This compound | 20.0% (4/20 patients) |
| HR+/HER2- Breast Cancer (post-CDK4/6i) | This compound + Fulvestrant | 36.0% (9/25 patients) |
| HR+/HER2- (post-CDK4/6i, no TP53 mutation) | This compound + Fulvestrant | 47.4% (9/19 patients) |
| Data from a Phase I study of this compound.[8][11] |
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Proliferation and Growth Rate (GR) Metrics
-
Cell Lines: LNCaP, C4-2B, PC3, DU145 prostate cancer cell lines.[5]
-
Methodology: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using assays such as CellTiter-Glo®.
-
Data Analysis: Growth rate metrics (GR50 and GRmax) were calculated to quantify the potency and efficacy of the compound, distinguishing cytostatic from cytotoxic effects.[5]
Cell Cycle Analysis
-
Methodology: Prostate cancer cells were treated with this compound or vehicle control for 72 hours.[5] Cells were then harvested, fixed, and stained with propidium iodide.[5][7]
-
Instrumentation: DNA content was analyzed by flow cytometry (FACS).[5][7]
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.[5]
Immunoblotting
-
Methodology: Cells were treated with various concentrations of this compound for specified durations (e.g., 48 hours).[6] Whole-cell lysates were prepared, and protein concentrations were determined.
-
Procedure: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phospho-Rb, phospho-Pol II Ser5, p53, CDK7, β-actin as a loading control).[5][6]
-
Detection: Membranes were incubated with corresponding secondary antibodies, and bands were visualized using chemiluminescence. Densitometry was used for quantification.[5][6]
The following diagram outlines a typical experimental workflow for assessing the impact of this compound.
Conclusion
This compound's mechanism of action is rooted in its selective inhibition of CDK7, a master regulator of cell cycle and transcription.[3][5] This dual inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of oncogenic transcriptional programs.[5][7] Its efficacy in preclinical models of prostate and breast cancer, and promising clinical activity, particularly in combination with other targeted agents, underscores the therapeutic potential of CDK7 inhibition.[2][8][10] Ongoing clinical trials will further delineate the role of this compound in the treatment of various advanced malignancies.[1][9]
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 3. Facebook [cancer.gov]
- 4. Carrick Therapeutics to present first clinical data on this compound (CT-7001), a first-in-class inhibitor of CDK7 - Cambridge Innovation Capital [cic.vc]
- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 10. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
Samuraciclib: A Deep Dive into a Selective CDK7 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical node in the regulation of the cell cycle and gene transcription, making it a compelling target for cancer therapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of CDK7 inhibition.
Introduction to this compound and the Role of CDK7 in Cancer
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation of transcription.
In many cancers, there is a heightened dependency on transcriptional regulation to maintain a malignant phenotype, a phenomenon known as "transcriptional addiction." By inhibiting CDK7, this compound disrupts both cell cycle progression and the transcription of key oncogenes and survival factors, leading to cell cycle arrest and apoptosis in cancer cells. This compound is an ATP-competitive inhibitor with demonstrated selectivity for CDK7 over other CDKs.[1][2][3]
Physicochemical Properties
This compound is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C22H30N6O[4] |
| Molecular Weight | 394.5 g/mol [4] |
| CAS Number | 1805833-75-3[4] |
| IUPAC Name | (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol[4] |
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CDK7, preventing the transfer of phosphate to its substrates.[4] This inhibition has two major downstream effects:
-
Inhibition of Cell Cycle Progression: By blocking CDK7's function within the CAK complex, this compound prevents the activation of cell cycle CDKs, leading to an accumulation of cells in the G1 and G2/M phases of the cell cycle.[3][5]
-
Transcriptional Suppression: Inhibition of CDK7 within TFIIH leads to reduced phosphorylation of RNA Polymerase II CTD at Serine 2 and Serine 5.[2][3] This impedes the transcription of a broad range of genes, with a particularly strong effect on super-enhancer-associated genes, which often include key oncogenes like MYC.[6] This transcriptional disruption contributes to the induction of apoptosis.
The dual mechanism of action of this compound is depicted in the following signaling pathway diagram:
Caption: Mechanism of action of this compound.
Preclinical Data
This compound has demonstrated potent and selective activity in a wide range of preclinical cancer models.
In Vitro Activity
Kinase Selectivity:
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK1 | - | 45-fold |
| CDK2 | 578 | 15-fold |
| CDK5 | - | 230-fold |
| CDK9 | - | 30-fold |
Data compiled from multiple sources.[1][2][3]
Cellular Activity (GI50):
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | ~0.2-0.3 |
| MCF7 | Breast Cancer (ER+) | 0.18 |
| T47D | Breast Cancer (ER+) | 0.32 |
| MDA-MB-231 | Breast Cancer (TNBC) | 0.33 |
| HS578T | Breast Cancer (TNBC) | 0.21 |
| MDA-MB-468 | Breast Cancer (TNBC) | 0.22 |
Data compiled from multiple sources.[1][2][3][7]
In cellular assays, this compound treatment leads to:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase.[3]
-
Induction of Apoptosis: As evidenced by increased caspase-3/7 activity and PARP cleavage.[3]
-
Inhibition of RNA Polymerase II Phosphorylation: Dose- and time-dependent reduction in phospho-Pol II CTD (Ser2 and Ser5).[2][3]
In Vivo Activity
Oral administration of this compound has shown significant anti-tumor efficacy in various xenograft models.
Pharmacokinetics in Mice:
| Parameter | Value |
| Route of Administration | Oral gavage |
| Dose | 100 mg/kg |
| Tumor Growth Inhibition | ~60% at day 14 |
| Pharmacodynamic Effect | Significant reduction in Pol II Ser2 and Ser5 phosphorylation in tumors |
Data from a study in female nu/nu-BALB/c athymic nude mice.[2]
In castration-resistant prostate cancer (CRPC) xenograft models, oral administration of this compound repressed tumor growth and demonstrated synergistic activity when combined with the antiandrogen enzalutamide.[5][8]
Clinical Development
This compound is currently being evaluated in multiple clinical trials for various advanced solid malignancies.
Key Clinical Trials:
| Trial ID | Phase | Cancer Type(s) | Status (as of late 2025) |
| NCT03363893 | Phase 1/2 | Advanced Solid Malignancies, Breast Cancer, TNBC, CRPC | Recruiting/Active |
| NCT03280563 (MORPHEUS) | Phase 2 | HR+ Advanced Breast Cancer | Active, not recruiting |
| NCT05963984 (SUMIT-BC) | Phase 2 | HR+/HER2- Advanced Breast Cancer | Recruiting |
| NCT05963997 (SUMIT-ELA) | Phase 1b/2 | HR+/HER2- Advanced Breast Cancer | Recruiting |
Information compiled from clinical trial registries and press releases.[7][9][10][11][12]
Summary of Clinical Findings:
-
Safety and Tolerability: this compound has a manageable safety profile, with the most common adverse events being low-grade nausea, vomiting, and diarrhea. The maximum tolerated dose (MTD) has been established at 360 mg once daily.
-
Pharmacokinetics: this compound exhibits a half-life of approximately 75 hours, supporting once-daily oral administration.[13]
-
Efficacy in HR+ Advanced Breast Cancer: In patients who have progressed on CDK4/6 inhibitors, this compound in combination with fulvestrant has shown promising clinical activity.[14] Notably, a greater benefit in progression-free survival (PFS) was observed in patients without TP53 mutations and in those without liver metastases.[10][15][16]
Progression-Free Survival (PFS) in Phase 2 Trials for HR+ Advanced Breast Cancer:
| Trial | Patient Subgroup | Median PFS (months) |
| MORPHEUS (with giredestrant) | No TP53 mutation | 14.2[10][15][16] |
| TP53 mutation | 1.8[10][15][16] | |
| No liver metastases | 14.2[10][15][16] | |
| With liver metastases | 1.8[10][15][16] | |
| Module 2A (with fulvestrant) | No TP53 mutation | 7.4[10][15][16] |
| TP53 mutation | 1.8[10][15][16] | |
| No liver metastases | 13.8[10][15] | |
| With liver metastases | 2.8[10][15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against CDK7 and other kinases.
General Protocol:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction to allow for phosphorylation.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-³²P]ATP) or fluorescence-based assays (e.g., Adapta™ Universal Kinase Assay).[17]
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
Cell Viability Assay (MTS/MTT)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
General Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add a tetrazolium salt solution (MTS or MTT) to each well.[4][18]
-
Incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[2][19]
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.[18]
-
Measure the absorbance of the colored solution using a microplate reader.
-
Calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
General Protocol:
-
Treat cells with this compound for a defined period.
-
Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[8][9][20]
-
Treat the cells with RNase to remove RNA, which can also be stained by propidium iodide.[15][21]
-
Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).[15][21]
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-Glo® 3/7)
Objective: To measure the induction of apoptosis by this compound.
General Protocol:
-
Seed cells in 96-well plates and treat with this compound.
-
Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.[1][5][22]
-
Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.[6]
-
The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal.
-
Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of caspase 3/7 activity.
Western Blotting for Phospho-RNA Polymerase II
Objective: To confirm the on-target effect of this compound on the phosphorylation of a key CDK7 substrate.
General Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II CTD (e.g., at Ser2 or Ser5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[23][24]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (typically by oral gavage) and a vehicle control according to a defined schedule and dose.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for target modulation).[25]
Visualizations of Experimental and Developmental Workflows
Caption: A typical preclinical evaluation workflow for this compound.
Caption: The clinical development pipeline for this compound.
Conclusion
This compound is a promising, selective CDK7 inhibitor with a dual mechanism of action that impacts both cell cycle progression and transcriptional regulation in cancer cells. Preclinical data have demonstrated its potent anti-tumor activity across a range of cancer types. Early clinical trial results are encouraging, particularly in heavily pretreated HR+ advanced breast cancer, and have identified potential predictive biomarkers that could guide patient selection in future studies. The ongoing clinical development of this compound will further elucidate its therapeutic potential and position it as a novel treatment option for patients with difficult-to-treat cancers.
References
- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 2. broadpharm.com [broadpharm.com]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 13. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. curetoday.com [curetoday.com]
- 17. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ulab360.com [ulab360.com]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 25. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Amanitin Resistance and the Therapeutic Potential of Samuraciclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic interplay between transcriptional regulation and cancer progression has unveiled novel therapeutic avenues. This technical guide delves into the mechanisms of resistance to α-amanitin, a potent RNA polymerase II inhibitor, and explores the therapeutic utility of Samuraciclib (CT7001), a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Both agents ultimately impinge upon the process of transcription, a fundamental dependency of cancer cells. This document provides a comprehensive overview of their mechanisms of action, the molecular basis of resistance, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways involved. A central focus is the potential for targeting transcription through distinct but related mechanisms to overcome therapeutic challenges.
Introduction: Targeting Transcription in Oncology
Uncontrolled proliferation in cancer is intrinsically linked to heightened transcriptional activity, making the core transcriptional machinery an attractive target for therapeutic intervention.
-
α-Amanitin: A cyclic octapeptide isolated from the Amanita phalloides mushroom, α-amanitin is a highly potent and specific inhibitor of RNA polymerase II (RNAP II), the enzyme responsible for transcribing all protein-coding genes.[1] Its therapeutic application has been historically limited by severe hepatotoxicity.[2] However, the development of antibody-drug conjugates (ADCs) has enabled targeted delivery of α-amanitin to tumor cells, revitalizing interest in its clinical potential.[1][3][4]
-
This compound (CT7001): This orally bioavailable small molecule is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[2][5] CDK7 is a critical component of the general transcription factor TFIIH and plays a dual role in both transcription initiation and cell cycle control.[6] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to anti-tumor effects.[2][5] It is currently under investigation in multiple clinical trials for various cancers.[7][8]
This guide will explore the mechanisms of resistance to α-amanitin, primarily through mutations in the POLR2A gene encoding the largest subunit of RNAP II, and provide a detailed analysis of this compound as a therapeutic agent that also targets the transcriptional machinery, albeit through a different mechanism.
Mechanisms of Action
α-Amanitin: Direct Inhibition of RNA Polymerase II
α-Amanitin exerts its cytotoxic effect by binding directly to the largest subunit of RNAP II, RPB1.[9] This binding event occurs in a pocket located beneath the "bridge helix" of the enzyme, a region critical for the translocation of RNAP II along the DNA template.[3][9] The interaction between α-amanitin and RPB1 stabilizes the enzyme in a conformation that prevents translocation, thereby halting transcription elongation and leading to apoptosis.[3]
This compound: Inhibition of CDK7-Mediated Transcriptional Initiation and Cell Cycle Progression
This compound is an ATP-competitive inhibitor of CDK7.[2][5] CDK7 has two major functions that are disrupted by this compound:
-
Transcriptional Regulation: As a subunit of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the RPB1 subunit of RNAP II, primarily at the Serine 5 position.[6][10] This phosphorylation event is a prerequisite for transcription initiation and promoter clearance.[11][12] Inhibition of CDK7 by this compound prevents this phosphorylation, leading to a global suppression of transcription.[2]
-
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression through different phases.[6][10] By inhibiting CDK7, this compound causes cell cycle arrest.[2]
α-Amanitin Resistance
The primary mechanism of acquired resistance to α-amanitin involves mutations in the POLR2A gene, which encodes the RPB1 subunit of RNAP II. These mutations alter the binding pocket of α-amanitin, reducing its affinity for the enzyme.
Studies in various cell lines and organisms have identified specific mutations that confer high levels of resistance. For instance, a single amino acid substitution, such as asparagine to aspartate at position 793 in mouse RPB1, can result in a 500-fold increase in resistance.[13] In Caenorhabditis elegans, a doubly mutant ama-1 gene can lead to a 20,000-fold reduction in sensitivity to α-amanitin.[14] Other mutations clustered in regions critical for transcription elongation also contribute to resistance.[15]
Quantitative Data
This compound Potency and Efficacy
The following tables summarize the in vitro potency and clinical efficacy of this compound.
| Parameter | Value | Context | Reference |
| IC50 (CDK7) | 41 nM | In vitro kinase assay | [2][5] |
| IC50 (CDK2) | 578 nM | In vitro kinase assay | [2][5] |
| Selectivity | 15-fold for CDK7 over CDK2 | Comparison of IC50 values | [2][5] |
Table 1: In Vitro Potency and Selectivity of this compound
| Cell Line | Cancer Type | GI50 | Reference |
| MCF7 | Breast Cancer | 0.18 µM | [2] |
| T47D | Breast Cancer | 0.32 µM | [2] |
| MDA-MB-231 | Breast Cancer | 0.33 µM | [2] |
| HS578T | Breast Cancer | 0.21 µM | [2] |
| MDA-MB-468 | Breast Cancer | 0.22 µM | [2] |
| HCT116 | Colon Cancer | Not Specified | [2] |
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Parameter | Value | Patient Population | Reference |
| Median PFS (TP53 wild-type) | 32.0 weeks | HR+ Breast Cancer (post-CDK4/6i) | [7][16] |
| Median PFS (TP53 mutant) | 7.9 weeks | HR+ Breast Cancer (post-CDK4/6i) | [7] |
| Median PFS (No liver metastases) | Not reached (≥ 48 weeks) | HR+ Breast Cancer (post-CDK4/6i) | [7] |
| Median PFS (With liver metastases) | 11.9 weeks | HR+ Breast Cancer (post-CDK4/6i) | [7] |
| Clinical Benefit Rate (CBR) at 24 weeks | 36% | HR+ Breast Cancer (post-CDK4/6i) | [7][8] |
| CBR (TP53 wild-type) | 47.4% | HR+ Breast Cancer (post-CDK4/6i) | [8][17] |
Table 3: Clinical Efficacy of this compound in Combination with Fulvestrant (NCT03363893)
α-Amanitin Cytotoxicity and Resistance
The following table summarizes the cytotoxic effects of α-amanitin and the level of resistance conferred by POLR2A mutations.
| Parameter | Value | Context | Reference |
| Detectable Concentration | 10 µg/mL | MTT cell viability assay (Vero cells) | [1][9][18][19][20] |
| Resistance Fold-Change (Amal mutant) | ~800-fold | Chinese Hamster Ovary (CHO) cells | [21] |
| Resistance Fold-Change (A21 mutant) | 500-fold | Mouse BALB/c 3T3 cells | [13] |
| Resistance Fold-Change (ama-1(m118m526)) | 20,000-fold | Caenorhabditis elegans | [14] |
Table 4: α-Amanitin Cytotoxicity and Resistance Levels
Experimental Protocols
Generation of α-Amanitin Resistant Cell Lines
This protocol describes a general method for generating cell lines with resistance to α-amanitin through continuous drug selection.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
α-Amanitin (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the parental cell line:
-
Plate cells in a 96-well plate and treat with a serial dilution of α-amanitin for 72 hours.
-
Perform a cell viability assay (e.g., MTT, Section 5.2) to determine the concentration of α-amanitin that inhibits cell growth by 50% (IC50).
-
-
Initial selection:
-
Culture the parental cells in a medium containing α-amanitin at a concentration equal to the IC50.
-
Maintain the culture, replacing the medium with fresh α-amanitin-containing medium every 3-4 days.
-
-
Dose escalation:
-
Once the cells resume proliferation at the initial concentration, increase the concentration of α-amanitin in a stepwise manner (e.g., 1.5-2 fold increments).
-
Allow the cells to adapt and resume growth at each new concentration before the next increase.
-
-
Isolation of resistant clones:
-
Once cells are able to proliferate at a significantly higher concentration of α-amanitin (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
-
Characterization of resistant clones:
-
Expand the isolated clones and confirm their resistance by determining the new IC50 for α-amanitin.
-
Sequence the POLR2A gene in the resistant clones to identify potential mutations.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][18]
Materials:
-
Cells to be assayed
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell plating:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug treatment:
-
Treat cells with various concentrations of the test compound (e.g., α-amanitin or this compound) for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
-
MTT addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
-
Absorbance measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Phosphorylated RNA Polymerase II
This protocol describes the detection of phosphorylated RNAP II CTD (Ser5) by Western blotting to assess the activity of CDK7.[16][22][23]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAP II CTD (Ser5)
-
Anti-total RNAP II
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and antibody incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing and secondary antibody incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the chemiluminescent substrate and capture the signal using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1][7][8][24]
Materials:
-
Cells to be analyzed
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell harvesting and fixation:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes on ice (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Analysis:
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.
-
Signaling Pathways and Experimental Workflows
CDK7-Mediated Transcription Initiation
The following diagram illustrates the role of CDK7 in the initiation of transcription by RNA Polymerase II.
Caption: CDK7, as part of TFIIH, phosphorylates the RNAP II CTD, enabling transcription initiation.
α-Amanitin Mechanism of Action
This diagram depicts the direct inhibition of RNA Polymerase II by α-amanitin.
Caption: α-Amanitin directly binds to RNAP II, halting transcription; POLR2A mutations can prevent this.
Experimental Workflow for Assessing Cross-Resistance
This workflow outlines a potential experimental approach to investigate the sensitivity of α-amanitin resistant cells to this compound.
Caption: A proposed workflow to determine if α-amanitin resistance alters sensitivity to this compound.
Discussion and Future Directions
The targeting of transcriptional machinery presents a powerful strategy in oncology. α-Amanitin, when delivered via ADCs, offers a potent cytotoxic payload with a distinct mechanism of action. Resistance to α-amanitin is well-characterized at the molecular level, primarily involving mutations in POLR2A.
This compound, on the other hand, offers a systemic and orally available approach to transcription inhibition by targeting CDK7. Clinical data suggests that its efficacy may be predicted by biomarkers such as TP53 status.[7][16]
A critical unanswered question is whether there is cross-resistance between α-amanitin and CDK7 inhibitors like this compound. While both drugs ultimately inhibit transcription, their mechanisms are distinct. α-Amanitin directly binds to RNAP II, whereas this compound prevents its activation. It is plausible that cells with POLR2A mutations conferring α-amanitin resistance would remain sensitive to this compound, as the CDK7-TFIIH complex would still be inhibited from phosphorylating the mutant RNAP II. This lack of cross-resistance would provide a strong rationale for the sequential or combination use of these two classes of drugs. Future research should focus on experimentally validating this hypothesis using the workflow outlined in Section 6.3.
Furthermore, the development of resistance to this compound itself is an area of active investigation. Understanding these mechanisms will be crucial for the long-term clinical application of CDK7 inhibitors.
Conclusion
α-Amanitin and this compound represent two promising, mechanistically distinct approaches to targeting the transcriptional addiction of cancer cells. While resistance to α-amanitin is a known challenge, the advent of CDK7 inhibitors like this compound may offer a therapeutic strategy to overcome this hurdle. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance these novel cancer therapies. Further investigation into the potential for synergistic or sequential use of these agents is warranted and holds the potential to improve outcomes for patients with difficult-to-treat malignancies.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural basis of transcription inhibition by alpha-amanitin and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. scribd.com [scribd.com]
- 9. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. librarysearch.bates.edu [librarysearch.bates.edu]
- 13. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. α-Amanitin Restrains Cancer Relapse from Drug-Tolerant Cell Subpopulations via TAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Zellzählung & Zellgesundheit [sigmaaldrich.com]
- 19. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]
- 20. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 21. Alpha-Amanitin resistance of RNA polymerase II in mutant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. ucl.ac.uk [ucl.ac.uk]
Apoptosis Induction by Samuraciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (CT7001) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][3][4] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transcription of many genes, including key oncogenes.[1][5]
This technical guide provides an in-depth overview of the induction of apoptosis by this compound, focusing on the underlying molecular mechanisms, experimental methodologies used for its characterization, and quantitative data from preclinical studies. The content is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer drug development.
Core Mechanism of Action: p53-Dependent Apoptosis
Preclinical evidence strongly indicates that this compound induces apoptosis primarily through the activation of the p53 tumor suppressor pathway.[1][6] In cancer cells with wild-type p53, this compound treatment leads to cell cycle arrest and, at higher concentrations, triggers programmed cell death.[1][6][7] The proposed mechanism involves the accumulation and phosphorylation of p53, leading to the transcriptional activation of its downstream targets, such as the CDK inhibitor p21.[1] This culminates in the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of PARP and activation of caspases 3 and 7.[1][8]
Conversely, in cancer cells with mutated or null p53, the apoptotic response to this compound is significantly diminished, highlighting the critical role of a functional p53 pathway for this specific mechanism of action.[1][6] Clinical data further corroborates these findings, with TP53 mutational status emerging as a predictive biomarker for patient response to this compound-based therapies in hormone receptor-positive breast cancer.[9][10][11][12]
While p53-dependent apoptosis is the predominant mechanism, at lower concentrations, this compound has been observed to induce a more cytostatic effect, leading to cell cycle arrest and senescence.[10][13][14][15] The interplay between senescence and apoptosis induction by this compound is an area of ongoing investigation.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on Apoptosis Induction
The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Cell Line | Cancer Type | Value (µM) | Reference |
| IC50 (CDK7) | - | - | 0.041 | [8] |
| GI50 | MCF7 | Breast Cancer | 0.18 | [8] |
| GI50 | T47D | Breast Cancer | 0.32 | [8] |
| GI50 | MDA-MB-231 | Breast Cancer | 0.33 | [8] |
| GI50 | HS578T | Breast Cancer | 0.21 | [8] |
| GI50 | MDA-MB-468 | Breast Cancer | 0.22 | [8] |
Table 2: Apoptosis Induction in Prostate Cancer Cell Lines
| Cell Line | p53 Status | This compound Concentration (µM) | Relative p-p53 (S15) Levels (Fold Change vs. Control) | Relative Cleaved PARP Levels (Fold Change vs. Control) | Caspase 3/7 Activity (Fold Change vs. Control) |
| LNCaP | Wild-Type | 1 | 2.5 | 3.0 | Significant Increase |
| LNCaP | Wild-Type | 10 | 3.5 | 5.0 | Significant Increase |
| C4-2B | Wild-Type | 1 | 2.0 | 2.5 | Not Reported |
| C4-2B | Wild-Type | 10 | 3.0 | 4.0 | Not Reported |
| DU145 | Mutant | 1 | No significant change | No significant change | Not Reported |
| DU145 | Mutant | 10 | No significant change | No significant change | Not Reported |
| PC3 | Null | 1 | Not Applicable | No significant change | No significant increase |
| PC3 | Null | 10 | Not Applicable | No significant change | No significant increase |
| Data is compiled and interpreted from immunoblot and caspase assay results presented in Constantin et al., British Journal of Cancer, 2023.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis are provided below.
Immunoblotting for Apoptosis Markers
This protocol is a representative method for detecting changes in the expression and post-translational modification of apoptosis-related proteins following this compound treatment.
Experimental Workflow: Immunoblotting
Caption: A typical workflow for immunoblotting analysis.
1. Cell Culture and Treatment:
-
Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, cleaved PARP, p21, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The following protocol is based on the Promega Caspase-Glo® 3/7 Assay System.[7][9][16][17][18]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 assay.
1. Cell Plating:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement and wells with untreated cells as a negative control.
2. Cell Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
4. Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
To account for differences in cell number, the caspase activity can be normalized to a parallel cell viability assay (e.g., Sulforhodamine B (SRB) or CellTiter-Glo®).[1]
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described for immunoblotting.
-
Harvest both adherent and floating cells.
2. Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound effectively induces apoptosis in cancer cells, primarily through a p53-dependent mechanism. This activity is particularly pronounced in cancer cells harboring wild-type p53. The induction of apoptosis is a key component of the anti-tumor efficacy of this compound and is supported by both preclinical and clinical data. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. The established link between p53 status and apoptotic response underscores the potential for biomarker-driven patient selection in clinical trials.
References
- 1. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. This compound (CT7001) News - LARVOL Sigma [sigma.larvol.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. biocompare.com [biocompare.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Samuraciclib: A Deep Dive into Transcriptional Regulation in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Samuraciclib (formerly CT7001 and ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a master regulator of both cell cycle progression and transcription, CDK7 has emerged as a compelling therapeutic target in oncology.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in transcriptional regulation, and its clinical development in various cancers. We delve into the preclinical and clinical data, present detailed experimental methodologies, and visualize key signaling pathways and experimental workflows to offer a thorough resource for professionals in the field.
Introduction to this compound and its Target: CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA polymerase II (Pol II).[4][7] It phosphorylates the C-terminal domain (CTD) of Pol II, a critical step for promoter clearance and transcription elongation.[7][8] In many cancers, there is a dependency on high levels of transcriptional output to maintain the oncogenic state, making CDK7 an attractive therapeutic target.[4][9]
This compound is a potent and selective ATP-competitive inhibitor of CDK7.[5][10] Its development represents a promising strategy to target cancers reliant on transcriptional dysregulation.[1][11] The drug has shown a favorable safety profile and encouraging efficacy in early clinical studies, particularly in hormone receptor-positive (HR+) breast cancer and castration-resistant prostate cancer (CRPC).[5][12][13]
Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle
This compound exerts its anti-tumor effects through the dual inhibition of CDK7's kinase activity, impacting both transcription and cell cycle control.
-
Transcriptional Inhibition: By inhibiting CDK7, this compound prevents the phosphorylation of the RNA Polymerase II CTD at serine 5 and 7.[8] This leads to a global reduction in transcription, with a particularly profound effect on genes with super-enhancers, which are often associated with oncogenic drivers like MYC and RUNX1.[7][8] This selective impact on the transcriptional machinery of cancer cells is a key aspect of its therapeutic window.[9] In prostate cancer, this compound has been shown to suppress transcription mediated by both full-length and splice variants of the androgen receptor (AR).[5][14]
-
Cell Cycle Arrest: Through its role as the CAK, CDK7 activates cell cycle CDKs. Inhibition of CDK7 by this compound leads to a downstream reduction in the phosphorylation of Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint.[5] This results in cell cycle arrest, primarily at the G1 phase, thereby inhibiting tumor cell proliferation.[10][14]
-
Induction of Apoptosis: In certain cellular contexts, particularly in p53 wild-type cells, the cellular stress induced by CDK7 inhibition leads to the activation of the p53 pathway, culminating in apoptosis.[5][15][16]
The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram.
Caption: this compound's dual mechanism of action.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity against CDK7 in various preclinical models.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK7) | 41 nM | Cell-free kinase assay | [10] |
| Selectivity (vs. CDK1) | 45-fold | Cell-free kinase assay | [10] |
| Selectivity (vs. CDK2) | 15-fold (IC50: 578 nM) | Cell-free kinase assay | [10] |
| Selectivity (vs. CDK5) | 230-fold | Cell-free kinase assay | [10] |
| Selectivity (vs. CDK9) | 30-fold | Cell-free kinase assay | [10] |
| GI50 (MCF7) | 0.18 µM | Breast cancer cell line | [10] |
| GI50 (T47D) | 0.32 µM | Breast cancer cell line | [10] |
| GI50 (MDA-MB-231) | 0.33 µM | Breast cancer cell line | [10] |
| GI50 (HS578T) | 0.21 µM | Breast cancer cell line | [10] |
| GI50 (MDA-MB-468) | 0.22 µM | Breast cancer cell line | [10] |
| GI50 (MCF10A) | 0.67 µM | Non-malignant breast cell line | [10] |
| GI50 (HMEC) | 1.25 µM | Normal human mammary epithelial cells | [10] |
Clinical Development and Efficacy
This compound is being evaluated in multiple clinical trials, primarily focusing on HR+ breast cancer and prostate cancer.
HR+/HER2- Breast Cancer
This compound has shown promising activity in patients with HR+/HER2- advanced breast cancer who have progressed on prior CDK4/6 inhibitor therapy.[17][18]
| Trial | Combination | Patient Population | Key Findings | Reference |
| Phase 1b/2 (Module 2A) | This compound + Fulvestrant | HR+/HER2- advanced BC, post-CDK4/6i | Clinical Benefit Rate (CBR): 36%. Median Progression-Free Survival (mPFS): 3.7 months. | [18][19] |
| TP53 wild-type subgroup | mPFS: 7.4 months. CBR: 47.4%. | [19] | ||
| TP53 mutant subgroup | mPFS: 1.8 months. CBR: 0%. | [19] | ||
| No liver metastases subgroup | mPFS: 13.8 months. CBR: 54.5%. | [19] | ||
| Liver metastases subgroup | mPFS: 2.8 months. CBR: 21.4%. | [19] | ||
| MORPHEUS | This compound + Giredestrant | HR+/HER2- advanced BC, post-CDK4/6i | In patients without a TP53 mutation, mPFS was 14.2 months versus 1.8 months in those with a mutation. | [11][20] |
| SUMIT-ELA (NCT05963997) | This compound + Elacestrant | HR+/HER2- locally advanced or metastatic BC, post-CDK4/6i and aromatase therapy | Ongoing Phase 2 trial. | [17] |
| SUMIT-BC (NCT05963984) | This compound + Fulvestrant vs. Fulvestrant alone | HR+/HER2- locally advanced or metastatic BC, post-CDK4/6i | Ongoing randomized Phase 2 trial. | [17] |
Prostate Cancer
Preclinical studies have demonstrated that this compound inhibits proliferation, induces apoptosis, and suppresses AR-mediated transcription in CRPC models.[5][13][14] It has also been shown to enhance the anti-tumor activity of enzalutamide.[5][14]
Triple Negative Breast Cancer (TNBC)
In a Phase 1b expansion cohort, this compound monotherapy showed evidence of anti-tumor activity in heavily pretreated TNBC patients, with one partial response and a clinical benefit rate of 20% at 24 weeks.[15][21]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies have shown that this compound has good oral bioavailability and a half-life of approximately 75 hours, supporting once-daily dosing.[19][21] Steady state is typically achieved between 8 and 15 days.[19] Pharmacodynamic analyses have confirmed target engagement, with a significant reduction in phosphorylated RNA polymerase II in both peripheral blood lymphocytes and tumor tissue.[19][22]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments used in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the inhibitory activity of this compound against CDK7 and other kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Preparation: Recombinant CDK7/Cyclin H/MAT1 complex is purified. A suitable substrate (e.g., a peptide with the CTD consensus sequence) and ATP (often radiolabeled with ³²P or ³³P) are prepared. This compound is serially diluted to a range of concentrations.
-
Reaction: The kinase, substrate, ATP, and varying concentrations of this compound are incubated together in a reaction buffer at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or beads).
-
Quantification: The amount of incorporated phosphate is quantified using a scintillation counter or other appropriate detection method.
-
Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (GI50) Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a low density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle-only control is included.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
Growth Measurement: Cell viability or proliferation is assessed using a reagent such as resazurin, MTS, or by quantifying ATP levels (e.g., CellTiter-Glo).
-
Analysis: The concentration of this compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curve.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect changes in protein phosphorylation, such as that of RNA Polymerase II, in response to this compound treatment.
Caption: Western blotting workflow for phospho-protein analysis.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-RNA Pol II Ser5). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in protein phosphorylation.
Resistance Mechanisms
As with other targeted therapies, resistance to this compound can emerge. One identified mechanism is the acquisition of a mutation in the CDK7 gene itself. A single amino acid change can alter the ATP-binding pocket, reducing the binding of ATP-competitive inhibitors like this compound while still permitting ATP-dependent kinase activity.[23] This highlights the importance of monitoring for CDK7 mutations in patients on therapy.[23]
Future Directions and Conclusion
This compound represents a novel and promising therapeutic agent that targets the fundamental processes of transcription and cell cycle progression in cancer.[1][11] Its clinical development, particularly in combination with other targeted agents, is rapidly advancing.[17][24][25] The identification of predictive biomarkers, such as TP53 mutational status and the presence of liver metastases, will be crucial for patient selection and maximizing clinical benefit.[19][20] Further research into resistance mechanisms will also be vital for developing strategies to overcome them.
This in-depth guide has provided a comprehensive overview of the technical aspects of this compound, from its molecular mechanism of action to its clinical application. The data presented underscore the potential of CDK7 inhibition as a powerful strategy in the oncologist's armamentarium. As ongoing and future clinical trials mature, the role of this compound in the treatment of various malignancies will be further defined.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. Facebook [cancer.gov]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. curetoday.com [curetoday.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer. | Department of Chemistry [chem.ox.ac.uk]
- 14. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrick Therapeutics Presents Encouraging Clinical Data for this compound (CT7001) at the 2021 San Antonio Breast Cancer Symposium :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 20. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 21. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. oncodaily.com [oncodaily.com]
- 24. Carrick Therapeutics and The Menarini Group Announce Clinical Trial Collaboration to Evaluate this compound and Elacestrant Combination [menarini.com]
- 25. Carrick Therapeutics, Menarini to evaluate breast cancer combo therapy [clinicaltrialsarena.com]
Samuraciclib: A Technical Guide to Its Role in Inhibiting Oncogene Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Samuraciclib (CT7001/ICEC0942) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a central regulator of both cell cycle progression and transcription, CDK7 represents a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the inhibition of oncogene transcription. It details the core signaling pathways affected, presents quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription
This compound exerts its anti-neoplastic effects through the inhibition of CDK7, a kinase with two fundamental roles in cellular proliferation and survival.
-
Transcriptional Regulation: CDK7 is a critical component of the general transcription factor TFIIH. It facilitates transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 2 (Ser2) residues. This phosphorylation is essential for the release of Pol II from the promoter and the transition into productive elongation, leading to the transcription of protein-coding genes. Many cancers are dependent on the high-level expression of oncogenes, which are often driven by super-enhancers. This compound's inhibition of CDK7 leads to a global suppression of transcription, with a particularly profound effect on genes controlled by super-enhancers, including key oncogenes like c-Myc and the Androgen Receptor (AR).[1][2]
-
Cell Cycle Control: As the CDK-activating kinase (CAK), CDK7 is responsible for the phosphorylation and subsequent activation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, primarily at the G1/S transition. This is evidenced by the reduced phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6.[3][4]
The dual mechanism of this compound, simultaneously arresting the cell cycle and suppressing the transcription of oncogenes, makes it a promising therapeutic agent against a variety of cancers.
Quantitative Data Presentation
The following tables summarize the quantitative data on this compound's potency, selectivity, and clinical efficacy from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound [3][5][6][7][8]
| Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK1 | 1845 | 45-fold |
| CDK2 | 578 | 15-fold |
| CDK5 | 9430 | 230-fold |
| CDK9 | 1230 | 30-fold |
Table 2: this compound Growth Inhibition (GI50) in Breast Cancer Cell Lines [3][5][6]
| Cell Line | Subtype | GI50 (µM) |
| MCF7 | HR+/HER2- | 0.18 |
| T47D | HR+/HER2- | 0.32 |
| MDA-MB-231 | Triple-Negative | 0.33 |
| HS578T | Triple-Negative | 0.21 |
| MDA-MB-468 | Triple-Negative | 0.22 |
| MCF10A | Non-malignant | 0.67 |
| HMEC | Non-malignant | 1.25 |
Table 3: Clinical Efficacy of this compound from the NCT03363893 Study [9][10][11][12][13]
| Cohort | Treatment | Disease Control Rate (DCR) | Clinical Benefit Rate (CBR) at 24 weeks | Median Progression-Free Survival (mPFS) |
| Dose Escalation (Advanced Solid Tumors) | This compound Monotherapy | 53% | - | - |
| TNBC Expansion | This compound Monotherapy | - | 20.0% | - |
| HR+/HER2- Breast Cancer (post-CDK4/6i) | This compound + Fulvestrant | - | 36.0% | 32 weeks (TP53 wild-type), 7.9 weeks (TP53 mutant) |
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the CDK7-Mediated Transcriptional and Cell Cycle Pathways
Caption: this compound inhibits CDK7, blocking both transcription and cell cycle progression.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Logical Relationship of this compound's Action on Oncogene Transcription
References
- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 2. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Samuraciclib on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samuraciclib (CT7001) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a central regulator of both the cell cycle and transcription, CDK7 has emerged as a compelling target in oncology.[2] Preclinical and clinical studies have demonstrated this compound's potential in treating various malignancies, including hormone receptor-positive (HR+) breast cancer and castration-resistant prostate cancer (CRPC).[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct anti-tumoral effects, and explores its potential impact on the tumor microenvironment (TME). While direct evidence of this compound's modulation of the TME is still an emerging field of study, this paper will extrapolate potential effects based on the broader understanding of CDK7 inhibition and its interplay with anti-tumor immunity.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK7.[1] CDK7 is a key component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[2]
-
Cell Cycle Regulation: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S checkpoint.[3][5]
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (PolII), a critical step for the initiation and elongation of transcription.[1] Inhibition of this function by this compound leads to a global suppression of transcription, with a particularly pronounced effect on genes with super-enhancers, which often include key oncogenes like c-Myc.[1]
This dual mechanism of action underpins this compound's potent anti-proliferative and pro-apoptotic effects in cancer cells.
Signaling Pathways Modulated by this compound
The inhibition of CDK7 by this compound initiates a cascade of downstream effects on several critical signaling pathways.
Cell Cycle Control Pathway
This compound's primary impact on the cell cycle is the disruption of the CDK activation cascade, leading to the inhibition of Retinoblastoma (Rb) protein phosphorylation and subsequent cell cycle arrest.
Caption: this compound's Inhibition of the Cell Cycle Pathway.
Transcriptional Regulation Pathway
By targeting CDK7 within the TFIIH complex, this compound inhibits the phosphorylation of RNA Polymerase II, leading to the suppression of oncogene transcription.
Caption: this compound's Impact on Transcriptional Regulation.
p53 Activation Pathway
Preclinical studies have shown that CDK7 inhibition by this compound can lead to the activation of the p53 tumor suppressor pathway in cancer cells with wild-type TP53, contributing to apoptosis.[6]
Caption: Activation of the p53 Pathway by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colon Cancer | IC50 | 41 nM | [7] |
| Multiple | Breast Cancer | GI50 | 0.2-0.3 µM | [7] |
| LNCaP | Prostate Cancer | GRmax | 0.15 | [3] |
| C4-2B | Prostate Cancer | GRmax | 0.25 | [3] |
| PC3 | Prostate Cancer | GRmax | 0.45 | [3] |
| DU145 | Prostate Cancer | GRmax | 0.60 | [3] |
| 22Rv1 | Prostate Cancer | GRmax | 0.20 | [3] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; GRmax: Maximum growth rate inhibition.
Table 2: In Vivo Activity of this compound
| Model | Cancer Type | Treatment | Outcome | Reference |
| C4-2B Xenograft | Prostate Cancer | 50 mg/kg daily | Significant tumor growth repression | [8] |
| C4-2B Xenograft | Prostate Cancer | 50 mg/kg this compound + 25 mg/kg Enzalutamide daily | Additive tumor growth inhibition | [8] |
Table 3: Clinical Efficacy of this compound in HR+ Advanced Breast Cancer (Post-CDK4/6i)
| Trial | Combination | Patient Subgroup | Median Progression-Free Survival (PFS) | Reference |
| MORPHEUS | This compound + Giredestrant | No TP53 mutation | 14.2 months | [9] |
| TP53 mutation | 1.8 months | [9] | ||
| No liver metastases | 14.2 months | [9] | ||
| Liver metastases | 1.8 months | [9] | ||
| Module 2A | This compound + Fulvestrant | No TP53 mutation | 7.4 months | [9] |
| TP53 mutation | 1.8 months | [9] | ||
| No liver metastases | 13.8 months | [9] | ||
| Liver metastases | 2.8 months | [9] |
Potential Impact on the Tumor Microenvironment
While direct studies on this compound's effect on the TME are limited, research on CDK7 inhibitors as a class suggests a potential for immunomodulatory activity. It is hypothesized that by inducing cellular stress and genomic instability in cancer cells, CDK7 inhibition may promote an anti-tumor immune response.[5]
Hypothesized Effects on TME Components:
-
Immune Cells: CDK7 inhibition may enhance the presentation of tumor antigens, making cancer cells more visible to the immune system. This could potentially convert immunologically "cold" tumors into "hot" tumors with increased T-cell infiltration and activity.[3] There is also a possibility that this compound could be combined with immune checkpoint inhibitors to enhance their efficacy.[4]
-
Cancer-Associated Fibroblasts (CAFs): The impact of this compound on CAFs is currently unknown. Further research is needed to determine if this compound can modulate the pro-tumoral functions of these stromal cells.
-
Angiogenesis: The transcriptional regulatory role of CDK7 suggests that its inhibition could potentially affect the expression of pro-angiogenic factors. However, this has not yet been experimentally validated for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Growth Inhibition Assay (Growth Rate Metrics)
This protocol is adapted from Constantin et al.[3]
Caption: Workflow for Growth Rate Inhibition Assay.
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach for 24 hours.
-
Baseline Measurement (t0): After 24 hours, fix one plate with trichloroacetic acid (TCA) and perform a sulforhodamine B (SRB) assay to determine the cell number at the time of drug addition.
-
Drug Treatment: Add a range of concentrations of this compound to the remaining plates.
-
Incubation: Incubate the cells with the drug for 72 hours.
-
Final Measurement: After 72 hours, fix the cells and perform an SRB assay to determine the final cell number.
-
Data Analysis: Calculate growth rate (GR) values using the online GRcalculator tool. This allows for the determination of metrics such as GR50, GRmax, and the area under the GR curve.[3]
Western Blotting (Immunoblotting)
This protocol is a general representation based on standard procedures and mentions in Constantin et al.[3]
-
Cell Lysis: Treat cells with desired concentrations of this compound for the specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, total Rb, p-PolII, total PolII, p53, cleaved PARP, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.[3]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[3]
In Vivo Xenograft Study
This protocol is adapted from Constantin et al.[8]
Caption: Workflow for an In Vivo Xenograft Study.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2.5 x 10^6 C4-2B cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., NSG mice).[8]
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a specified volume (e.g., ~150 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound (e.g., 50 mg/kg), vehicle control, and any combination agents (e.g., enzalutamide) daily via oral gavage for a defined period (e.g., 21 days).[8]
-
Monitoring: Measure tumor volumes and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation and pharmacodynamic markers, and RNA-sequencing to assess gene expression changes.[8]
Conclusion
This compound is a promising anti-cancer agent with a well-defined dual mechanism of action that targets both cell cycle progression and transcriptional regulation. The available preclinical and clinical data provide a strong rationale for its continued development, particularly in HR+ breast cancer and CRPC. While its direct effects on the tumor microenvironment are not yet fully elucidated, the broader understanding of CDK7 inhibition suggests a potential for immunomodulatory effects that could be exploited in future combination therapies. Further research is warranted to investigate this compound's impact on immune cells, stromal components, and angiogenesis within the TME to fully realize its therapeutic potential.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrick Therapeutics: this compound + Elacestrant Phase 2 Trial in Breast Cancer - OncologyTube [oncologytube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
Samuraciclib target engagement and downstream effects
An In-Depth Technical Guide to Samuraciclib: Target Engagement and Downstream Effects
Introduction
This compound (also known as CT7001 or ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of two fundamental cellular processes—transcription and cell cycle progression—CDK7 has emerged as a compelling therapeutic target in oncology.[3] Its inhibition offers a dual mechanism of action against cancer cells, which often exhibit a strong dependency on transcriptional regulation for the expression of key oncogenes and have dysregulated cell cycle control.[2][4]
This technical guide provides a comprehensive overview of this compound's mechanism of action, target engagement, and the subsequent downstream effects on critical cellular pathways. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this investigational therapeutic agent. The content summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes complex pathways and workflows.
Mechanism of Action and Target Engagement
CDK7 is a serine/threonine kinase that functions as a master regulator through two distinct complexes:
-
CDK-Activating Kinase (CAK) Complex : In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of the T-loop of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6] This activation is essential for driving orderly progression through the cell cycle.[5]
-
General Transcription Factor TFIIH : CDK7 is also a core component of the ten-subunit TFIIH complex.[5] In this role, it initiates transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (PolII), primarily at serine 5 (Ser5).[5][6] This phosphorylation is a critical step for the release of the polymerase from the promoter and the start of mRNA synthesis.[5]
This compound is a potent, ATP-competitive inhibitor that binds selectively to the ATP-binding site of CDK7, blocking its kinase activity.[2][7] This inhibition prevents both the activation of cell cycle CDKs and the initiation of transcription, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.
In Vitro Potency and Selectivity
This compound has been characterized as a potent and selective inhibitor of CDK7. Its inhibitory activity against CDK7 and other related kinases is summarized below.
| Kinase | IC50 Value | Selectivity vs. CDK7 | Reference |
| CDK7 | 41 nM | - | [7] |
| CDK2 | 578 nM | 14-fold | [7] |
| CDK9 | - | 30-fold | [7] |
| CDK1 | - | 45-fold | [7] |
| CDK5 | - | 230-fold | [7] |
Cellular Target Engagement
Confirmation of direct target engagement in a cellular context is crucial for validating the mechanism of action of a drug. The Cellular Thermal Shift Assay (CeTSA) is a biophysical method used to assess the interaction between a drug and its target protein in intact cells. The principle is that drug binding stabilizes the target protein, leading to an increase in its melting temperature. This compound has been shown to selectively engage with and stabilize CDK7 in cancer cells.[6][8]
This protocol is a representative example for verifying target engagement of this compound in intact cells, based on methodologies described in the literature.[6][8]
-
Cell Culture and Treatment : Culture cancer cells (e.g., LNCaP prostate cancer cells) to approximately 80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle (DMSO) for a specified duration (e.g., 3 hours) under standard culture conditions.
-
Cell Harvesting : Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating : Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. An unheated sample serves as a control. For isothermal dose-response experiments, heat all samples at a single, optimized temperature (e.g., 54°C).[6]
-
Cell Lysis : Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification of Lysate : Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis : Collect the supernatant (soluble fraction) and analyze the levels of the target protein (CDK7) and control proteins (e.g., other CDKs, β-actin) using immunoblotting or other quantitative protein detection methods.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Downstream Effects on Core Cellular Processes
By inhibiting CDK7, this compound disrupts the two primary cellular functions regulated by this kinase, leading to a multifaceted anti-tumor response.
Inhibition of Transcriptional Regulation
This compound's inhibition of the TFIIH-associated CDK7 activity leads to a rapid reduction in the phosphorylation of the RNA PolII CTD at Ser5.[5] This event prevents transcription initiation, causing a global suppression of mRNA synthesis.[5] Cancer cells, particularly those driven by oncogenic transcription factors like c-Myc or the Androgen Receptor (AR), are highly sensitive to transcriptional inhibition.[2][9] The downstream effect is the suppression of key oncogenes and survival proteins, ultimately contributing to cell death. Pharmacodynamic studies have confirmed that this compound treatment leads to a significant reduction in phosphorylated RNA PolII in both patient-derived lymphocytes and tumor tissue, serving as a key biomarker of its activity.[10]
This protocol provides a standard method for detecting changes in PolII phosphorylation status following this compound treatment.[5][8]
-
Cell Lysis : Treat cells with this compound for the desired time and dose. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for total RNA PolII, phospho-PolII (Ser5), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometrically quantify the bands and normalize the phospho-PolII signal to the total PolII and loading control signals.
Disruption of Cell Cycle Progression
By inhibiting the CAK complex, this compound prevents the activation of cell cycle CDKs.[5] A key downstream consequence is the reduced phosphorylation of the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry and cell cycle progression. This leads to a robust cell cycle arrest, often observed as an accumulation of cells in the G2/M phase.[7]
This compound demonstrates potent growth inhibition across a range of cancer cell lines.
| Cell Line | Cancer Type | GI50 Value (µM) | Reference |
| MCF7 | Breast Cancer (ER+) | 0.18 | [7] |
| T47D | Breast Cancer (ER+) | 0.32 | [7] |
| MDA-MB-231 | Breast Cancer (TNBC) | 0.33 | [7] |
| HS578T | Breast Cancer (TNBC) | 0.21 | [7] |
| MDA-MB-468 | Breast Cancer (TNBC) | 0.22 | [7] |
| HCT116 | Colon Cancer | ~0.2-0.3* | [7] |
Value inferred from general statement for breast cancer lines, consistent with observed effects in colon cancer models.
This protocol describes a standard method for analyzing cell cycle distribution following drug treatment.[5][8][11]
-
Cell Treatment and Harvesting : Seed cells and treat with this compound or vehicle for a specified period (e.g., 48-72 hours).
-
Fixation : Harvest cells by trypsinization, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition : Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring the fluorescence signal from the PI-stained DNA.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Induction of Apoptosis
In addition to cytostatic effects, this compound induces apoptosis in cancer cells.[5][12] This is mediated, in part, through the activation of the p53 tumor suppressor pathway.[5] Inhibition of CDK7 can lead to p53 activation and subsequent transcription of pro-apoptotic target genes.[5] The induction of apoptosis has been confirmed experimentally by measuring the activity of executioner caspases 3 and 7 and observing the cleavage of Poly (ADP-ribose) polymerase (PARP).[5][7]
This is a common luminescence-based method to quantify apoptosis.
-
Cell Seeding and Treatment : Seed cells in a 96-well white-walled plate and allow them to adhere. Treat with a dose range of this compound or vehicle control for 24-48 hours.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure : Allow the plate and reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well (in a 1:1 volume ratio with the cell culture medium).
-
Incubation : Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis : The luminescence signal is proportional to the amount of caspase 3/7 activity. Normalize the results to cell viability or a vehicle control to determine the fold-increase in apoptosis.
Clinical Insights and Biomarker Strategy
Clinical trials have evaluated this compound as a monotherapy and in combination with other agents, particularly in hormone receptor-positive (HR+) breast cancer patients who have progressed on prior CDK4/6 inhibitor therapy.[10][13] These studies have not only demonstrated an acceptable safety profile but also provided encouraging signals of efficacy.[13][14]
Biomarker-Driven Patient Selection
Exploratory analyses from Phase 2 trials (MORPHEUS and Module 2A) have identified potential biomarkers that correlate with improved clinical outcomes.[15][16][17] Patients without detectable deleterious mutations in the TP53 gene or those without liver metastases at baseline experienced significantly longer progression-free survival (PFS) when treated with this compound in combination with a selective estrogen receptor degrader (SERD) like fulvestrant or giredestrant.[10][15][16]
Clinical Efficacy Data
The following tables summarize the median Progression-Free Survival (PFS) data from two key Phase 2 trials, highlighting the impact of the identified biomarkers.
Trial: MORPHEUS (this compound + Giredestrant) [15][16][17]
| Biomarker Group | n | Median PFS (Months) |
| No TP53 Mutation | - | 14.2 |
| TP53 Mutation | - | 1.8 |
| Without Liver Metastases | - | 14.2 |
| With Liver Metastases | - | 1.8 |
Trial: Module 2A (this compound + Fulvestrant) [10][15][16][17]
| Biomarker Group | n | Median PFS (Months) |
| No TP53 Mutation | 19 | 7.4 |
| TP53 Mutation | - | 1.8 |
| Without Liver Metastases | - | 13.8 |
| With Liver Metastases | - | 2.8 |
These findings strongly support a biomarker-driven approach for future clinical development, aiming to select patient populations most likely to derive significant benefit from this compound-based therapies.[15]
Conclusion
This compound is a selective CDK7 inhibitor with a well-defined dual mechanism of action that impacts both cell cycle control and transcriptional regulation. Preclinical studies have robustly demonstrated its ability to engage its target, CDK7, and elicit potent downstream effects, including the inhibition of RNA Polymerase II and cell cycle CDK activation, leading to cell cycle arrest and apoptosis. Clinical data has provided evidence of clinical activity and identified promising predictive biomarkers, such as TP53 mutation status and the absence of liver metastases, which can guide patient selection and optimize therapeutic outcomes. The continued investigation of this compound, particularly in combination with other targeted agents, holds significant promise for addressing unmet needs in oncology.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. Facebook [cancer.gov]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 11. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Carrick Therapeutics Debuts Data for First-In-Class Oral CDK7 Inhibitor this compound [drug-dev.com]
- 15. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 16. curetoday.com [curetoday.com]
- 17. targetedonc.com [targetedonc.com]
Structural Biology of the Samuraciclib-CDK7 Interaction: A Technical Guide
This guide provides an in-depth analysis of the structural and functional interactions between Samuraciclib (formerly known as CT7001 or ICEC0942) and its target, Cyclin-Dependent Kinase 7 (CDK7). Designed for researchers, scientists, and drug development professionals, this document details the quantitative biochemical data, experimental methodologies, and key structural features that define this interaction.
Quantitative Analysis of this compound's Potency and Selectivity
This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CDK7.[1][2][3] Its inhibitory activity has been quantified against CDK7 and a panel of other cyclin-dependent kinases to establish its selectivity profile. Furthermore, its anti-proliferative effects have been assessed across various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity over CDK7 |
| CDK7 | 41 | - |
| CDK2 | 578 | 15-fold |
| CDK1 | - | 45-fold |
| CDK5 | - | 230-fold |
| CDK9 | - | 30-fold |
| Data sourced from[1][2][4][5] |
Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | 0.18 |
| T47D | Breast Cancer | 0.32 |
| MDA-MB-231 | Breast Cancer | 0.33 |
| HS578T | Breast Cancer | 0.21 |
| MDA-MB-468 | Breast Cancer | 0.22 |
| HCT116 | Colon Cancer | Not specified, but apoptosis and cell cycle arrest observed at 0-10 µM.[1][4] |
| Data sourced from[1][2][4] |
Structural Insights into the this compound-CDK7 Complex
The structural basis for this compound's potent and selective inhibition of CDK7 has been elucidated through high-resolution cryo-electron microscopy (cryo-EM).[6][7][8] The structure of the human CDK-activating kinase (CAK) complex (composed of CDK7, Cyclin H, and MAT1) bound to this compound has been resolved to 2.5 Å (PDB ID: 7B5Q).[6][8][9]
This structural data reveals that this compound binds to the ATP-binding pocket of CDK7.[3][10][11] The pyrazolopyrimidine core of this compound forms hydrogen bonds with the hinge residue Met94 in CDK7.[6] A key determinant of selectivity is the conformation of the benzylamine group of this compound, which adopts a "ring up" conformation within the CDK7 binding pocket.[6][9] This conformation is sterically favored in CDK7 but would clash with residues in the corresponding pocket of CDK2, providing a structural explanation for its selectivity.[6][8][12]
Experimental Protocols
The characterization of the this compound-CDK7 interaction relies on a combination of biochemical and structural biology techniques.
3.1 In Vitro Kinase Inhibition Assay (General Protocol)
These assays are fundamental to determining the IC50 values of inhibitors against their target kinases.
-
Reagents and Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, substrate peptide (e.g., a fragment of the RNA Polymerase II C-terminal domain), ATP (often radiolabeled, e.g., [γ-³²P]ATP), this compound at various concentrations, kinase assay buffer, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting or fluorescence-based methods).
-
Procedure:
-
The CDK7 enzyme complex is incubated with varying concentrations of this compound in the kinase assay buffer to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, typically by the addition of a stop solution (e.g., EDTA or a strong acid).
-
The amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
3.2 Cryo-Electron Microscopy (Cryo-EM) for Structural Determination (General Workflow)
The high-resolution structure of the this compound-CAK complex was determined using single-particle cryo-EM.[7][8][13]
-
Sample Preparation: The purified human CAK complex (CDK7, Cyclin H, MAT1) is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Vitrification: A small volume (typically 3-4 µL) of the complex solution is applied to an EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are automatically collected from different areas of the grid.
-
Image Processing:
-
Particle Picking: Individual molecular images (particles) of the CAK complex are computationally identified and extracted from the micrographs.
-
2D Classification: The extracted particles are grouped into classes based on their different views, allowing for the removal of noise and non-ideal particles.
-
3D Reconstruction: An initial 3D model is generated and refined by aligning the 2D class averages in 3D space. This process is iterated to achieve a high-resolution 3D density map.
-
-
Model Building and Refinement: An atomic model of the CAK-Samuraciclib complex is built into the cryo-EM density map. The model is then refined to optimize its fit to the data and to ensure correct stereochemistry.[8]
Signaling Pathways and Mechanism of Action
CDK7 is a central regulator of two fundamental cellular processes: cell cycle progression and transcription.[14][15][16] this compound exerts its anti-cancer effects by inhibiting both of these functions.
4.1 Dual Roles of CDK7
-
Transcription Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine-5 and Serine-7 residues.[14][17][18] This phosphorylation is critical for transcription initiation and promoter clearance.[19]
-
Cell Cycle Control: As the CDK-Activating Kinase (CAK), the CDK7-Cyclin H-MAT1 complex phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[12][14][15] This activation is essential for driving the cell through its various phases.[20][21]
Below is a diagram illustrating the dual signaling roles of CDK7 and the inhibitory effect of this compound.
Caption: Dual signaling pathways of CDK7 inhibited by this compound.
4.2 Mechanism of Action of this compound
As an ATP-competitive inhibitor, this compound directly blocks the kinase activity of CDK7. By occupying the ATP-binding pocket, it prevents the phosphorylation of CDK7's substrates, leading to two primary downstream effects: the suppression of transcription of key oncogenes and cell cycle arrest.[3][10] This dual mechanism contributes to its anti-tumor efficacy in various cancer models.[14][22]
The following diagram outlines the workflow for the structural determination of the this compound-CDK7 complex.
Caption: General experimental workflow for Cryo-EM structure determination.
Finally, the logical relationship of this compound's competitive inhibition is depicted below.
Caption: Mechanism of ATP-competitive inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 5. ICEC0942 (this compound, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. High-resolution cryo-EM of the human CDK-activating kinase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5 Å-resolution structure of human CDK-activating kinase bound to the clinical inhibitor ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - My Cancer Genome [mycancergenome.org]
- 12. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 17. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 19. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Secrets of a double agent: CDK7 in cell-cycle control and transcription | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 22. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Cryo-EM Structure of the CAK-Samuraciclib Complex
For Immediate Release
This technical guide provides an in-depth analysis of the cryogenic electron microscopy (cryo-EM) structure of the human Cyclin-Dependent Kinase (CDK)-Activating Kinase (CAK) complex in association with the clinical inhibitor samuraciclib (also known as CT7001 or ICEC0942). This document is intended for researchers, scientists, and drug development professionals engaged in oncology, structural biology, and kinase inhibitor design.
The determination of the high-resolution structure of the CAK-samuraciclib complex offers a significant leap forward in understanding the molecular interactions that underpin the inhibitor's efficacy and selectivity. This guide will detail the experimental methodologies, present key quantitative data, and visualize the pertinent biological pathways and experimental workflows.
Introduction to CAK and this compound
The CAK complex, a heterotrimer composed of CDK7, Cyclin H, and MAT1, is a pivotal regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] By phosphorylating other CDKs, CAK drives the cell cycle forward. Concurrently, as a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, thereby initiating transcription.[2] This dual role makes CAK a compelling target in oncology, as its inhibition can simultaneously halt cell proliferation and suppress the transcription of key oncogenes.[3]
This compound is a potent and selective, orally available, ATP-competitive inhibitor of CDK7.[3][4] It has shown promise in clinical trials, particularly for the treatment of advanced solid tumors.[1] The structural elucidation of its binding mode is crucial for the rational design of next-generation CDK7 inhibitors with improved therapeutic profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the cryo-EM structure of the CAK-samuraciclib complex and the in-vitro activity of this compound.
Table 1: Cryo-EM Data Collection and Refinement Statistics
| Parameter | Value | Reference |
| PDB ID | 7B5O, 7B5Q | [1] |
| EMDB ID | EMD-12042, EMD-11823 | [1] |
| Resolution | 2.5 Å | [5] |
| Microscope | 200 kV Cryo-TEM | [1] |
| Final Particle Count | ~5,000 | [1] |
| Map Sphericity | 0.95 | [1] |
Table 2: this compound In-Vitro Activity
| Parameter | Value | Reference |
| Target | CDK7 | [4] |
| IC₅₀ (CDK7) | 41 nM | [4] |
| Selectivity (vs. CDK1) | 45-fold | [4] |
| Selectivity (vs. CDK2) | 15-fold (IC₅₀ of 578 nM) | [4] |
| Selectivity (vs. CDK5) | 230-fold | [4] |
| Selectivity (vs. CDK9) | 30-fold | [4] |
Signaling Pathway and Mechanism of Action
The CAK complex plays a central role in the regulation of the cell cycle and transcription. This compound exerts its anti-tumor effects by inhibiting the kinase activity of the CDK7 subunit.
Experimental Protocols
The following sections provide a detailed overview of the key experimental methodologies employed in the determination of the CAK-samuraciclib complex structure.
Protein Expression and Purification of the CAK Complex
The human CAK complex was recombinantly co-expressed in insect cells.[6][7] The individual subunits (CDK7, Cyclin H, and MAT1) were cloned into an appropriate expression vector system. Following transfection and protein expression, the cells were harvested, and the complex was purified using a multi-step chromatography process.[7] This typically involved affinity chromatography, leveraging tags engineered onto the subunits, followed by size-exclusion chromatography to isolate the intact, monodisperse heterotrimeric complex.[7]
Cryo-EM Sample Preparation and Data Collection
For the structural studies, the purified CAK complex was incubated with this compound to allow for complex formation.[1]
Cryo-EM grids, typically holey carbon grids, were prepared by applying a small volume of the CAK-samuraciclib complex solution.[7] The grids were then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample, preserving the complex in a near-native state.[7]
Data was collected on a 200 kV cryo-transmission electron microscope equipped with a direct electron detector.[1] A series of micrographs were recorded as movies to account for beam-induced motion.
Image Processing and 3D Reconstruction
The collected micrograph movies were subjected to motion correction and contrast transfer function (CTF) estimation.[1] Individual particle images corresponding to the CAK-samuraciclib complex were then computationally selected.[1] These particles underwent several rounds of 2D classification to remove noise and select for high-quality particle images.[1]
An initial 3D model was generated, which was then refined against the 2D class averages to produce a high-resolution 3D reconstruction of the complex.[1] The final map, at a resolution of 2.5 Å, was of sufficient quality to allow for the unambiguous docking and refinement of an atomic model of the CAK complex and the bound this compound inhibitor.[1][5]
Conclusion
The high-resolution cryo-EM structure of the CAK-samuraciclib complex provides invaluable insights into the molecular basis of CDK7 inhibition. This detailed structural information illuminates the specific interactions between this compound and the ATP-binding pocket of CDK7, which can guide the structure-based design of more potent and selective inhibitors. The methodologies outlined in this guide underscore the power of cryo-EM as a tool in modern drug discovery, enabling the structural characterization of challenging yet therapeutically important targets like the CAK complex.
References
- 1. 2.5 Å-resolution structure of human CDK-activating kinase bound to the clinical inhibitor ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. The cryoelectron microscopy structure of the human CDK-activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Impact of Samuraciclib on RNA Polymerase II Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Samuraciclib (CT7001) is an orally bioavailable, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a critical regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology.[3][4] This technical guide provides an in-depth analysis of the mechanism by which this compound affects the phosphorylation of RNA Polymerase II (RNAPII), a key event in the regulation of gene expression.
Core Mechanism of Action
CDK7 is a core component of two crucial protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[5][6]
-
As part of the CAK complex , CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[6]
-
Within the TFIIH complex , CDK7 plays a direct role in transcription initiation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1).[5][7]
The CTD of Rpb1 consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S. The phosphorylation status of the serine residues at positions 2, 5, and 7 of this repeat is critical for the regulation of the transcription cycle. CDK7 primarily phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD.[5][7] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.[7]
This compound exerts its effect by binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity.[1][2] This inhibition prevents the phosphorylation of CDK7's substrates, including the RNAPII CTD.
Effect on RNA Polymerase II Phosphorylation
Studies have consistently demonstrated that treatment with this compound leads to a dose- and time-dependent decrease in the phosphorylation of the RNA Polymerase II CTD at Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) in various cancer cell lines.[5] The reduction in Ser5 phosphorylation is a direct consequence of CDK7 inhibition. The decrease in Ser2 phosphorylation is an indirect effect, as CDK7 activity is also involved in the activation of CDK9, the primary kinase responsible for Ser2 phosphorylation.[6]
This reduction in RNAPII CTD phosphorylation has profound effects on gene expression, leading to the downregulation of key oncogenes and cell cycle regulators, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][5]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effect on RNAPII phosphorylation.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK7) | 40-41 nM | Recombinant Human CDK7 | [5][8] |
| Selectivity | 45-fold vs. CDK115-fold vs. CDK2230-fold vs. CDK530-fold vs. CDK9 | Kinase Panel | [5][8] |
| GI50 | 0.25 µM (median) | 60 cancer cell lines | [5] |
| GI50 (MCF7) | 0.18 µM | Breast Cancer | [8] |
| GI50 (T47D) | 0.32 µM | Breast Cancer | [8] |
| GI50 (MDA-MB-231) | 0.33 µM | Breast Cancer | [8] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cell Line | This compound Concentration | Time Point | p-RNAPII Ser5 (Relative Density) | p-RNAPII Ser2 (Relative Density) | Reference |
| HCT116 | Dose-dependent (0-10 µM) | Time-dependent (0-24h) | Decreased | Decreased | [5] |
| LNCaP | 1 µM | Not Specified | 0.7 | 1.0 | [6][9] |
| LNCaP | 3 µM | Not Specified | 0.6 | 0.8 | [6][9] |
| LNCaP | 10 µM | Not Specified | 0.3 | 0.5 | [6][9] |
Table 2: Effect of this compound on RNA Polymerase II CTD Phosphorylation in Cancer Cell Lines. (Note: Relative density values for LNCaP cells are estimated from published immunoblots and normalized to control).
Signaling Pathways
The following diagram illustrates the central role of CDK7 in both cell cycle control and transcription, and the mechanism of action of this compound.
Experimental Protocols
Western Blot for Phosphorylated RNA Polymerase II
This protocol describes the general steps for assessing the phosphorylation status of RNAPII in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, LNCaP) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2, Ser5, Ser7) and total RNAPII overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated RNAPII bands to the total RNAPII or the loading control.
-
Experimental Workflow
The following diagram outlines the typical workflow for investigating the effect of this compound on RNAPII phosphorylation.
Conclusion
This compound effectively inhibits CDK7, leading to a significant reduction in the phosphorylation of RNA Polymerase II at its C-terminal domain. This mechanism disrupts the transcription of key oncogenes and cell cycle regulators, providing a strong rationale for its development as a therapeutic agent in various cancers. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate effects of this compound and other CDK7 inhibitors on transcriptional regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor [dspace.mit.edu]
In-Depth Analysis of Samuraciclib's Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of Samuraciclib (also known as CT7001 or ICEC0942), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This compound is an orally bioavailable, ATP-competitive inhibitor that has shown promise in preclinical and clinical studies for the treatment of various cancers, including prostate and breast cancer.[1][2][3] This document details the quantitative measures of its kinase selectivity, the experimental methodologies used to determine its activity, and the key signaling pathways it modulates.
This compound's Kinase Selectivity Profile
This compound exhibits a high degree of selectivity for CDK7 over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity of this compound against Various Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 | Reference(s) |
| CDK7 | 41 | 1x | [4] |
| CDK1 | 1845 | 45x | [4] |
| CDK2 | 578 | 15x | [4] |
| CDK5 | 9430 | 230x | [4] |
| CDK9 | 1230 | 30x | [4] |
Data presented as the half-maximal inhibitory concentration (IC50). Fold selectivity is calculated relative to the IC50 value for CDK7.
Core Signaling Pathways Modulated by this compound
CDK7 plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression. This compound's therapeutic effect is derived from its ability to inhibit these functions in cancer cells.
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest.
Furthermore, CDK7 is a subunit of the general transcription factor TFIIH. Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the initiation of transcription of many genes, including key oncogenes.[1][5] this compound's inhibition of this process leads to a broad suppression of the transcriptional program that drives cancer cell proliferation and survival.
Experimental Methodologies
The selectivity and cellular activity of this compound have been characterized using a variety of robust experimental techniques. Below are detailed protocols for key assays.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a panel of purified kinases.
Objective: To determine the IC50 values of this compound against CDK7 and other kinases.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., CDK7/CycH/MAT1, CDK2/CycE).
-
Kinase-specific peptide substrate and ATP.
-
Kinase reaction buffer.
-
This compound stock solution (in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase reaction buffer. b. Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate. c. Add the purified kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction. g. Plot the percentage of kinase activity against the logarithm of this compound concentration. h. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CeTSA)
CeTSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5]
Objective: To confirm the binding of this compound to CDK7 in intact cells.
Protocol for LNCaP Prostate Cancer Cells: [6][7]
-
Cell Culture and Treatment:
-
Culture LNCaP cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, heat the intact cells in suspension at a specific temperature (e.g., 54°C) for 3 minutes to induce protein denaturation and aggregation. A non-heated control is also included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the levels of soluble CDK7 and other CDK targets in the supernatant by Western blotting. An increase in the amount of soluble target protein at a given temperature in the presence of the drug indicates stabilization and therefore, target engagement.
-
Sulforhodamine B (SRB) Growth Inhibition Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.[5][8]
Objective: To measure the growth inhibitory effects of this compound on prostate cancer cells.
-
Cell Plating:
-
Seed prostate cancer cells (e.g., LNCaP, C4-2B, PC3) in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).
-
-
Cell Fixation:
-
After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
-
Staining:
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 510-540 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Western Blotting for Target Engagement and Downstream Signaling
Western blotting is used to detect specific proteins in a sample and is crucial for confirming the mechanism of action of a drug by observing changes in protein levels or their phosphorylation status.
Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates and downstream signaling proteins.[6]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., prostate cancer cell lines) with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-RNA Polymerase II, total RNA Polymerase II, p53, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels or phosphorylation.
-
Conclusion
The data and methodologies presented in this technical guide underscore the potent and selective inhibitory profile of this compound against its primary target, CDK7. Its dual mechanism of action, impacting both cell cycle progression and transcription, provides a strong rationale for its development as an anti-cancer therapeutic. The detailed experimental protocols provided herein serve as a resource for researchers in the field to further investigate the activity and mechanism of this compound and other CDK7 inhibitors.
References
- 1. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer. | Department of Chemistry [chem.ox.ac.uk]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. rsc.org [rsc.org]
Methodological & Application
Samuraciclib (CT7001) Application Notes for In Vitro Cancer Cell Line Studies
For Research Use Only
Introduction
Samuraciclib (also known as CT7001 or ICEC0942) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription.[1][3] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transcription of many genes, including oncogenes.[1][4] Due to its dual role in promoting cell proliferation and transcription of cancer-driving genes, CDK7 has emerged as a compelling target in oncology.[3][5]
This compound has demonstrated anti-tumor activity in various cancer models, including breast, prostate, colon, and pancreatic cancers.[1][5] In vitro studies have shown that this compound can inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[1][6] These application notes provide detailed protocols for utilizing this compound in in vitro cancer cell line studies to assess its biological effects.
Mechanism of Action
This compound selectively inhibits CDK7, leading to two primary downstream effects:
-
Inhibition of Cell Cycle Progression: By inhibiting CDK7, this compound prevents the activation of cell cycle CDKs, leading to a halt in the cell cycle, often at the G1/S or G2/M phases.[1] This is frequently observed through the reduced phosphorylation of the Retinoblastoma (Rb) protein.[1]
-
Inhibition of Transcription: this compound's inhibition of CDK7 leads to decreased phosphorylation of RNA Polymerase II, thereby suppressing the transcription of key oncogenes and survival factors.[1]
These dual mechanisms contribute to the potent anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Quantitative Data
In Vitro Potency and Growth Inhibition
This compound exhibits potent and selective inhibition of CDK7 and demonstrates broad anti-proliferative activity across various cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| CDK7 IC50 | 41 nM | N/A | [2][6] |
| CDK2 IC50 | 578 nM | N/A | [2][6] |
| Selectivity | 15-fold vs CDK2; >30-fold vs CDK1, CDK5, CDK9 | N/A | [2][6] |
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MCF7 | Breast Cancer | 0.18 | [2][6] |
| T47D | Breast Cancer | 0.32 | [2][6] |
| MDA-MB-231 | Breast Cancer | 0.33 | [2][6] |
| HS578T | Breast Cancer | 0.21 | [2][6] |
| MDA-MB-468 | Breast Cancer | 0.22 | [2][6] |
| HCT116 | Colon Cancer | 0.2 - 0.3 (approx.) | [6] |
| Prostate Cancer Lines | Prostate Cancer | Submicromolar | [3] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound on cancer cell lines.
References
- 1. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Samuraciclib Combination Therapies
For Research, Scientific, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and rationale for utilizing Samuraciclib (CT7001), a first-in-class, oral, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in combination therapies for various cancers.
Introduction to this compound (CT7001)
This compound is an orally available, ATP-competitive small molecule inhibitor of CDK7.[1][2] CDK7 is a critical kinase that plays a dual role in promoting cancer cell proliferation and survival. It acts as a master regulator of both the cell cycle and transcription.[3][4]
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for initiating the transcription of many genes, including key oncogenes like c-Myc.[1]
-
Cell Cycle Control: As part of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3]
By inhibiting CDK7, this compound can simultaneously block these fundamental cancer-promoting pathways, leading to cell cycle arrest and apoptosis.[3][5] This multifaceted mechanism makes it a compelling agent for combination therapies, particularly in cancers that have developed resistance to other targeted treatments.[6][7]
Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle
The following diagram illustrates the central role of CDK7 and the inhibitory action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. This technique relies on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein. When heated, unbound proteins denature and aggregate at a specific temperature, while ligand-bound proteins are stabilized and remain soluble at higher temperatures. This change in thermal stability can be quantified to determine the extent of target engagement.
Samuraciclib (CT7001) is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy. Verifying that this compound effectively binds to and engages with CDK7 within cancer cells is a critical step in its preclinical and clinical development. CETSA provides a direct and label-free method to confirm this target engagement in intact cells.
These application notes provide a detailed protocol for performing an isothermal dose-response CETSA to evaluate the target engagement of this compound with CDK7 in a cancer cell line.
Quantitative Data Summary
While specific CETSA-derived EC50 or IC50 values for this compound's engagement with CDK7 are not broadly available in the public domain, the following table presents representative quantitative data for a different CDK7 inhibitor, THZ1, to illustrate the type of data generated from an isothermal dose-response CETSA experiment. This data demonstrates the dose-dependent stabilization of CDK7 upon inhibitor binding.
| Target Protein | Cell Line | Compound | CETSA EC50 (µM) |
| CDK7 | Jurkat | THZ1 | 0.25 |
| CDK12 | Jurkat | THZ1 | 1.5 |
| CDK13 | Jurkat | THZ1 | >10 |
Note: The data presented above is for illustrative purposes with the CDK7 inhibitor THZ1 and is not direct data for this compound.
Biochemical assays have shown this compound to be a potent inhibitor of CDK7 with an IC50 of approximately 41 nM.[1] Cellular assays measuring growth inhibition (GI50) in various breast cancer cell lines show values in the range of 0.2-0.3 µM.[1] Isothermal dose-response CETSA experiments with this compound in LNCaP prostate cancer cells have demonstrated a dose-dependent stabilization of CDK7, as well as the related kinases CDK2 and CDK9, at concentrations ranging from 0 to 20µM.[2]
Experimental Protocols
Isothermal Dose-Response CETSA for this compound in Adherent Cells (e.g., LNCaP)
This protocol is based on methodologies described for this compound and other kinase inhibitors.[2][3]
3.1.1. Materials
-
Cell Line: LNCaP (or other relevant adherent cancer cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
Lysis Buffer: PBS with 1% NP-40 and protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies: Rabbit anti-CDK7, Rabbit anti-β-actin (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
-
PCR tubes or plates
-
Thermocycler
-
Centrifuge (refrigerated)
-
Western Blotting equipment and imaging system
3.1.2. Procedure
-
Cell Culture:
-
Culture LNCaP cells in T75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 10 cm dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range for an isothermal dose-response experiment is 0 µM (DMSO vehicle control) to 20 µM.[2]
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO vehicle.
-
Incubate the cells for 3 hours at 37°C in a CO2 incubator.[2]
-
-
Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 ml of ice-cold PBS containing protease inhibitors.
-
Transfer the cell suspension for each concentration into separate microcentrifuge tubes.
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Place the PCR tubes in a thermocycler pre-heated to the determined optimal temperature. For LNCaP cells and CDK7, a temperature of 54°C for 3 minutes has been shown to be effective.[2]
-
Include a non-heated control sample for each drug concentration.
-
-
Cell Lysis:
-
After the heat shock, immediately place the tubes on ice.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).
-
Alternatively, add lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK7 and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 and the loading control (β-actin) for each sample.
-
Normalize the CDK7 band intensity to the β-actin band intensity.
-
Plot the normalized CDK7 signal as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound that results in 50% of the maximal stabilization of CDK7.
-
Visualizations
CDK7 Signaling Pathway
Caption: CDK7's dual role in cell cycle and transcription.
CETSA Experimental Workflow
Caption: Isothermal dose-response CETSA workflow.
References
Application Notes and Protocols for Immunoblotting Analysis of CDK7 Pathway Inhibition by Samuraciclib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunoblotting for the characterization of the CDK7 signaling pathway upon inhibition by the selective CDK7 inhibitor, Samuraciclib (also known as CT7001). Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and underlying biological pathways are included to facilitate robust and reproducible results.
Introduction to this compound and the CDK7 Pathway
This compound is a potent and selective, orally bioavailable ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription.[2][3] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[2][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the initiation of transcription.[2]
Due to its dual roles in promoting cell proliferation and transcription, CDK7 has emerged as a promising therapeutic target in oncology. Inhibition of CDK7 by this compound has been shown to induce cell cycle arrest, apoptosis, and suppression of oncogenic transcription in various cancer models, including prostate and breast cancer.[2][4][5]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the expected quantitative changes in key CDK7 pathway proteins following treatment with this compound, as determined by immunoblotting. The data is compiled from various studies and represents typical results observed in cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on CDK7 Pathway Proteins in LNCaP Prostate Cancer Cells (48-hour treatment)
| Target Protein | This compound Concentration (µM) | Relative Protein Level (Normalized to Control) |
| p-Rb (Ser807/811) | 0.1 | ↓ |
| 0.3 | ↓↓ | |
| 1.0 | ↓↓↓ | |
| Total Rb | 0.1 | ↔ |
| 0.3 | ↔ | |
| 1.0 | ↔ | |
| p-CDK1 (Thr161) | 0.3 | ↓ |
| 1.0 | ↓↓ | |
| p-CDK2 (Thr160) | 0.3 | ↓ |
| 1.0 | ↓↓ | |
| CDK7 | 1.0 | ↔ |
| Cyclin H | 1.0 | ↔ |
| MAT1 | 1.0 | ↔ |
Data Interpretation: A significant decrease in the phosphorylation of Retinoblastoma protein (Rb) at serine 807/811, a downstream target of CDK4/6 which are activated by CDK7, is a key indicator of this compound's activity. This occurs without a change in the total Rb protein levels. A corresponding decrease in the activating phosphorylation of CDK1 and CDK2 is also expected. The total levels of the CAK complex components (CDK7, Cyclin H, MAT1) are generally not expected to change with short-term treatment.
Table 2: Time-Course Effect of this compound (1 µM) on RNA Polymerase II Phosphorylation in HCT116 Colon Cancer Cells
| Target Protein | Treatment Duration (hours) | Relative Protein Level (Normalized to Control) |
| p-RNA Pol II (Ser5) | 6 | ↓ |
| 12 | ↓↓ | |
| 24 | ↓↓↓ | |
| p-RNA Pol II (Ser2) | 6 | ↓ |
| 12 | ↓↓ | |
| 24 | ↓↓↓ | |
| Total RNA Pol II | 24 | ↔ |
Data Interpretation: this compound treatment leads to a time-dependent decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at both Serine 5 (a direct target of CDK7) and Serine 2 (mediated by CDK9, which is also affected by CDK7 inhibition). This demonstrates the transcriptional inhibitory effects of this compound. Total RNA Polymerase II levels are expected to remain stable during the observed timeframe.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., LNCaP, MCF7, HCT116) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., from Boston BioProducts) supplemented with protease and phosphatase inhibitor cocktails (e.g., from Sigma-Aldrich) to the plate.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit (e.g., from ThermoFisher Scientific), following the manufacturer's instructions.[6] This is crucial for equal protein loading in the subsequent immunoblotting steps.
-
Protocol 2: Immunoblotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor the electrophoresis and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (as recommended by the antibody datasheet) overnight at 4°C with gentle agitation. Refer to Table 3 for a list of recommended antibodies and dilutions.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein of a different molecular weight on the same membrane, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-probed starting from the blocking step. It is recommended to first probe for phospho-proteins and then for the total protein. A loading control like β-actin or GAPDH should always be probed to ensure equal protein loading.
-
Table 3: Recommended Primary Antibodies for Immunoblotting
| Target Protein | Recommended Antibody (Vendor, Cat. No.) | Recommended Dilution |
| CDK7 | Cell Signaling Technology, #2916 | 1:1000 |
| p-Rb (Ser807/811) | Cell Signaling Technology, #8516 | 1:1000 |
| Total Rb | Cell Signaling Technology, #9309 | 1:1000 |
| Cyclin H | Abcam, ab54903 | 1:1000 |
| MAT1 | Santa Cruz Biotechnology, sc-13598 | 1:500 |
| p-CDK1 (Thr161) | Cell Signaling Technology, #9111 | 1:1000 |
| Total CDK1 | Cell Signaling Technology, #9116 | 1:1000 |
| p-CDK2 (Thr160) | Cell Signaling Technology, #2561 | 1:1000 |
| Total CDK2 | Cell Signaling Technology, #2546 | 1:1000 |
| p-RNA Pol II (Ser5) | Abcam, ab5131 | 1:1000 |
| p-RNA Pol II (Ser2) | Abcam, ab5095 | 1:1000 |
| Total RNA Pol II | Cell Signaling Technology, #14958 | 1:1000 |
| β-actin | Abcam, ab6276 | 1:5000 |
| GAPDH | Cell Signaling Technology, #2118 | 1:5000 |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Determining the IC50 of Samuraciclib: Application Notes and Protocols for Cell Viability Assays
Introduction to Samuraciclib (CT7001)
This compound, also known as CT7001 or ICEC0942, is an orally bioavailable, potent, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription.[5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[5][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the transcription of many genes, including key oncogenes.[4][5][7] By inhibiting CDK7, this compound can induce cell cycle arrest and apoptosis, making it a promising therapeutic strategy in various cancers.[1][2][5][8] this compound is currently in clinical development for treating advanced solid malignancies, including breast and prostate cancer.[5][9][10][11][12]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound.[13] It represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[13][14][15] Determining the IC50 is a fundamental step in preclinical drug development, enabling the comparison of a compound's efficacy across different cell lines and guiding dose selection for further studies.[13][14]
These application notes provide detailed protocols for determining the IC50 of this compound in cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
This compound's Mechanism of Action: CDK7 Inhibition
This compound exerts its anti-tumor effects by competitively binding to the ATP pocket of CDK7, thereby blocking its kinase activity.[1][4] This inhibition disrupts two major cellular processes:
-
Cell Cycle Progression: CDK7 is essential for activating cell cycle CDKs (CDK1, CDK2, CDK4/6) through T-loop phosphorylation.[5][7] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, often at the G1/S transition.[5] This is evidenced by reduced phosphorylation of the Retinoblastoma (Rb) protein, a downstream target of cell cycle CDKs.[5][8]
-
Gene Transcription: As a subunit of the transcription factor TFIIH, CDK7 is required for initiating transcription by phosphorylating RNA Polymerase II.[5][7] Inhibition of CDK7 by this compound leads to a reduction in the transcription of key oncogenes that drive cancer cell proliferation and survival.[4][6]
The dual inhibition of the cell cycle and transcription ultimately leads to apoptosis (programmed cell death) in cancer cells.[1][2][8][16]
This compound IC50/GI50 Data
The following table summarizes the reported 50% inhibitory concentrations (IC50) or 50% growth inhibition concentrations (GI50) of this compound in various contexts.
| Compound | Parameter | Value | Cell Line / Target | Cancer Type | Reference |
| This compound | IC50 | 41 nM | CDK7 (enzyme) | - | [1][2][3] |
| This compound | IC50 | 578 nM | CDK2 (enzyme) | - | [1][2][3] |
| This compound | GI50 | 0.18 µM | MCF7 | Breast Cancer | [1][2] |
| This compound | GI50 | 0.32 µM | T47D | Breast Cancer | [1][2] |
| This compound | GI50 | 0.33 µM | MDA-MB-231 | Breast Cancer | [1][2] |
| This compound | GI50 | 0.21 µM | HS578T | Breast Cancer | [1][2] |
| This compound | GI50 | 0.22 µM | MDA-MB-468 | Breast Cancer | [1][2] |
| This compound | GI50 | 0.67 µM | MCF10A | Non-tumorigenic Breast | [1][2] |
| This compound | GI50 | 1.25 µM | HMEC | Normal Mammary Epithelial | [1][2] |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound involves cell preparation, treatment with a serial dilution of the compound, incubation, assessment of cell viability, and data analysis to calculate the IC50 value.
Protocol 1: MTT Assay for this compound IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17]
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (CT7001)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490-570 nm)[17][18]
Experimental Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to create a single-cell suspension.
-
Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the end of the incubation period (typically 1,000-10,000 cells/well).[18]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.[18]
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
Day 2: Cell Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point).[1][2] Remember to include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
Day 5: MTT Assay and Data Collection
-
After incubation, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.[18]
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 10 minutes at a low speed to ensure complete dissolution.[18]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18]
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay determines the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[19] The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.[19] This assay is known for its sensitivity and high-throughput compatibility.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (CT7001)
-
Dimethyl sulfoxide (DMSO), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, opaque-walled 96-well plates (white or black)[20]
-
Multichannel pipette
-
Luminometer
Experimental Procedure
Day 1: Cell Seeding
-
Follow steps 1-4 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence readings. A typical volume is 100 µL per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
Day 2: Cell Treatment
-
Prepare serial dilutions of this compound in complete culture medium as described in the MTT protocol.
-
Add the desired volume of drug dilutions to the cells. Ensure the final volume in each well is consistent.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
Day 5: CellTiter-Glo® Assay and Data Collection
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[20]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions by mixing the buffer and substrate.[20]
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[20]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Record the luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence of the no-cell blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
-
Plot the % Viability against the log of this compound concentration.
-
Use a non-linear regression analysis in appropriate software to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 11. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. OUH - Protocols [ous-research.no]
Application Note: Assessing Long-Term Cellular Effects of Samuraciclib Using Colony Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Samuraciclib (CT7001) is an orally available, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), thereby driving cell cycle progression.[3][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a key step in the initiation of transcription for many genes, including key oncogenes.[1][4][6]
By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and the suppression of oncogenic transcription.[3][7] This multifaceted mechanism makes CDK7 an attractive target for cancer therapy.[3][8] The colony formation, or clonogenic, assay is a well-established in vitro method used to determine the long-term effects of cytotoxic or cytostatic agents on cell survival and proliferation. This assay assesses the ability of a single cell to undergo enough divisions to form a colony of at least 50 cells. It is an indispensable tool for evaluating the long-term efficacy of anti-cancer drugs like this compound.
This application note provides detailed protocols for performing both 2D and 3D (soft agar) colony formation assays to evaluate the long-term impact of this compound on the proliferative capacity and anchorage-independent growth of cancer cells.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the CDK7 signaling pathway targeted by this compound and the general workflow for the colony formation assay.
Caption: this compound inhibits CDK7, blocking its dual function in cell cycle progression and transcription.
Caption: General experimental workflow for a 2D colony formation assay.
Experimental Protocols
Protocol 1: 2D Colony Formation (Clonogenic) Assay
This protocol assesses the ability of adherent cells to form colonies on a plastic surface following treatment with this compound.
A. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer[3]).
-
Culture Medium: Recommended medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
This compound (CT7001): Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
Fixation Solution: 100% Methanol or 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol.
-
Equipment: 6-well tissue culture plates, hemocytometer or automated cell counter, sterile pipettes, incubator (37°C, 5% CO₂).
B. Methodology
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and create a single-cell suspension by gentle pipetting.
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Crucial Step: The seeding density must be optimized for each cell line to ensure discrete, countable colonies (typically 100-1000 cells per well of a 6-well plate). A preliminary experiment is recommended.
-
Plate the determined number of cells in each well of a 6-well plate containing 2 mL of complete medium.
-
Allow cells to attach for 24 hours in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Final concentrations may range from 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
After 24 hours, aspirate the medium from the wells and replace it with 2 mL of medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies in the control well are visible and contain >50 cells.
-
Do not disturb the plates during this period to prevent colony merging. If the medium changes color (due to pH shift), it may be carefully replaced with fresh drug-containing medium.
-
-
Colony Fixation and Staining:
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution (e.g., 100% Methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative and allow the plate to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet solution to each well, ensuring all colonies are covered. Incubate for 20-30 minutes.
-
Carefully remove the stain and wash the wells with tap water until the background is clear.
-
Invert the plates on paper towels and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the dried plates.
-
Count the number of colonies (a cluster of ≥50 cells) in each well. This can be done manually or using software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies counted in control / Number of cells seeded) x 100%
-
SF = (Number of colonies counted in treated well) / (Number of cells seeded x (PE / 100))
-
-
Protocol 2: 3D Soft Agar Colony Formation Assay
This protocol assesses anchorage-independent growth, a key hallmark of tumorigenicity, which normal cells do not exhibit.[9]
A. Materials and Reagents
-
In addition to materials from Protocol 1:
-
Agarose: High-quality, sterile 2-Hydroxyethyl Agarose.
-
2X Culture Medium: Prepare the complete medium at double the normal concentration.
B. Methodology
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar):
-
Prepare a 1.2% agarose solution in sterile water and melt it in a microwave. Allow it to cool to ~40°C in a water bath.
-
Mix the 1.2% agarose solution 1:1 with 2X complete medium to create a final concentration of 0.6% agar in 1X medium.
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate. Allow it to solidify at room temperature for at least 30 minutes.
-
-
Top Layer (0.3% Agar with Cells):
-
Prepare a 0.6% agarose solution as above and cool to ~40°C.
-
Prepare a single-cell suspension at double the desired final seeding density (e.g., 10,000 cells/mL for a final density of 5,000 cells/mL).
-
Mix the 0.6% agarose, 2X medium, and the cell suspension in a 1:1:2 ratio.
-
Immediately overlay 1.5 mL of this cell-containing top layer onto the solidified bottom layer.
-
-
-
This compound Treatment:
-
This compound can be added directly to the top agar layer before plating.
-
Alternatively, after the top layer has solidified, 1 mL of 1X complete medium containing the desired drug concentration can be overlaid.
-
-
Incubation and Feeding:
-
Incubate the plates for 14-28 days. The agar is prone to drying, so a humidified incubator is essential.
-
Every 3-4 days, add 500 µL of fresh 1X medium containing the appropriate concentration of this compound to each well to replenish nutrients and the drug.
-
-
Colony Visualization and Quantification:
-
Colonies can be visualized directly using a microscope.
-
For staining, add 200 µL of 0.5 mg/mL MTT solution to each well and incubate for 2-4 hours. Live colonies will metabolize MTT to a purple formazan product.
-
Count the number of colonies in multiple fields of view or across the entire well.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Data for 2D Colony Formation Assay with this compound
| Cell Line | This compound (nM) | Plating Efficiency (%) | Avg. Colonies Counted | Surviving Fraction (SF) | % Inhibition |
| MCF-7 | 0 (Vehicle) | 65.0 | 325 | 1.00 | 0 |
| 10 | N/A | 260 | 0.80 | 20.0 | |
| 50 | N/A | 146 | 0.45 | 55.0 | |
| 200 | N/A | 52 | 0.16 | 84.0 | |
| LNCaP | 0 (Vehicle) | 48.0 | 240 | 1.00 | 0 |
| 10 | N/A | 211 | 0.88 | 12.0 | |
| 50 | N/A | 108 | 0.45 | 55.0 | |
| 200 | N/A | 29 | 0.12 | 88.0 | |
| Data are hypothetical. Seeding density: 500 cells/well. |
Table 2: Example Data for 3D Soft Agar Assay with this compound
| Cell Line | This compound (nM) | Avg. Number of Colonies | % Inhibition |
| MCF-7 | 0 (Vehicle) | 150 | 0 |
| 50 | 102 | 32.0 | |
| 200 | 48 | 68.0 | |
| 500 | 12 | 92.0 | |
| LNCaP | 0 (Vehicle) | 95 | 0 |
| 50 | 61 | 35.8 | |
| 200 | 21 | 77.9 | |
| 500 | 4 | 95.8 | |
| Data are hypothetical. Seeding density: 5,000 cells/well. |
Interpretation of Results
A dose-dependent decrease in the Surviving Fraction (Table 1) or the number of colonies in soft agar (Table 2) indicates that this compound effectively inhibits the long-term proliferative and survival capacity of cancer cells. The 3D soft agar assay specifically demonstrates the compound's ability to inhibit anchorage-independent growth, a more stringent measure of anti-tumorigenic potential. These assays provide robust preclinical evidence supporting the mechanism of action of this compound, which involves disrupting the cell cycle and transcriptional machinery essential for sustained cancer cell proliferation.[3][7][10]
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 9. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Samuraciclib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models for evaluating the efficacy of Samuraciclib (CT7001), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The protocols outlined below are intended to serve as a guide for researchers in oncology and drug development.
Introduction
This compound is an orally bioavailable, selective inhibitor of CDK7, a key regulator of transcription and cell cycle progression.[1][2] By inhibiting CDK7, this compound disrupts the cellular machinery responsible for the proliferation of cancer cells, making it a promising therapeutic agent for various malignancies, including breast and prostate cancer.[2][3] Preclinical studies in animal models are crucial for understanding the in vivo efficacy, pharmacodynamics, and optimal therapeutic combinations of this compound.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of CDK7.[4] CDK7 is a component of two crucial complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3]
-
Transcriptional Regulation: As part of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (PolII), a critical step for the transcription of many genes, including key oncogenes.[3][4] Inhibition of CDK7 by this compound leads to a reduction in PolII phosphorylation, thereby suppressing oncogenic transcription.[5]
-
Cell Cycle Control: Within the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] By inhibiting CDK7, this compound prevents the activation of these cell cycle CDKs, leading to cell cycle arrest.[3]
Animal Models for Efficacy Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the in vivo efficacy of anti-cancer agents like this compound. Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient, are also valuable for representing the heterogeneity of human cancers.[6]
Prostate Cancer Xenograft Model
A castration-resistant prostate cancer (CRPC) model using the C4-2B cell line has been effectively used to demonstrate the in vivo efficacy of this compound.[3]
Breast Cancer Xenograft Models
Both cell line-derived xenografts (e.g., using MCF7 cells) and PDX models of triple-negative breast cancer (TNBC) have been utilized to assess this compound's anti-tumor activity.[1][5]
Quantitative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies of this compound in prostate and breast cancer xenograft models.
Table 1: Efficacy of this compound in a C4-2B Prostate Cancer Xenograft Model [3]
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Volume Reduction (%) | Mean Tumor Doubling Time (days) |
| Vehicle | - | Oral | 21 days | - | ~8 |
| This compound | 50 mg/kg | Oral | 21 days | 52 | ~12 |
| Enzalutamide | 25 mg/kg | Oral | 21 days | 50 | ~11 |
| This compound + Enzalutamide | 50 mg/kg + 25 mg/kg | Oral | 21 days | 73 | ~21 |
Table 2: Efficacy of this compound in an MCF7 Breast Cancer Xenograft Model [5]
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) |
| Vehicle | - | Oral | 14 days | - |
| This compound | 100 mg/kg | Oral | 14 days | 60 |
Experimental Protocols
Protocol 1: C4-2B Prostate Cancer Xenograft Study
1. Cell Culture and Animal Implantation:
- Culture C4-2B human castration-resistant prostate cancer cells in appropriate media.
- Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.[3]
- Subcutaneously inject 2.5 x 10^6 C4-2B cells into the flank of male immunodeficient mice (e.g., NSG mice).[3]
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at regular intervals.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of approximately 90 mm^3, randomize mice into treatment groups (n=10 per group).[3]
3. Drug Preparation and Administration:
- Prepare the vehicle solution consisting of 5% DMSO and 30% SBE-β-CD (sulfobutylether-β-cyclodextrin) dissolved in distilled water.[3]
- Prepare this compound and Enzalutamide in the vehicle at the desired concentrations.
- Administer the respective treatments orally, once daily, for 21 days.[3]
4. Efficacy and Pharmacodynamic Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.
- Collect blood samples for pharmacokinetic analysis if required.
- Analyze tumor tissue for pharmacodynamic markers of this compound activity, such as the levels of phosphorylated RNA Polymerase II (pPolII), phosphorylated CDK1/2, and phosphorylated Histone H3, by methods like Western blotting or immunohistochemistry.[3]
Protocol 2: MCF7 Breast Cancer Xenograft Study
1. Cell Culture and Animal Implantation:
- Culture MCF7 human breast cancer cells in appropriate media.
- Prepare cells for implantation as described in Protocol 1.
- Subcutaneously inject an appropriate number of MCF7 cells into the flank of female immunodeficient mice (e.g., nu/nu BALB/c).[5]
2. Tumor Growth Monitoring and Randomization:
- Follow the procedures outlined in Protocol 1 for tumor monitoring and randomization.
3. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle for oral administration.
- Administer this compound orally at a dose of 100 mg/kg, once daily, for 14 days.[5]
4. Efficacy and Pharmacodynamic Assessment:
- Monitor tumor growth and body weight.
- At the study endpoint, collect tumors and other relevant tissues for analysis.
- Assess pharmacodynamic markers, such as the reduction in pPolII Ser2 and Ser5 phosphorylation in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[5]
Conclusion
The provided application notes and protocols offer a framework for investigating the in vivo efficacy of this compound in preclinical models of prostate and breast cancer. These studies are essential for advancing our understanding of this novel CDK7 inhibitor and for guiding its clinical development as a potential cancer therapeutic. The detailed protocols and quantitative data summaries will aid researchers in designing and interpreting their own in vivo experiments with this compound.
References
- 1. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 3. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Samuraciclib (CT7001) in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Samuraciclib (CT7001), a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in patient-derived xenograft (PDX) models. The provided protocols and data are intended to guide researchers in designing and executing their own in vivo studies to assess the efficacy of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a potent small molecule inhibitor of CDK7, a key regulator of transcription and cell cycle progression.[1] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1] In several cancers, including triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC), there is a dependency on CDK7 for the transcription of key oncogenes and survival factors.[1][2] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest, apoptosis, and suppression of oncogenic transcription.[2][3]
This compound in Preclinical Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including cell line-derived xenografts and patient-derived xenografts.[1][2] Notably, encouraging activity has been observed in PDX models of TNBC.[1] In CRPC models, this compound has been shown to repress tumor growth both as a monotherapy and in combination with the androgen receptor (AR) antagonist, enzalutamide.[2][3]
Quantitative Data from Xenograft Studies
The following table summarizes the in vivo efficacy of this compound in a cell line-derived xenograft model of castration-resistant prostate cancer. While specific quantitative data from PDX models is still emerging in peer-reviewed literature, this data provides a strong rationale for evaluating this compound in patient-derived models.
| Xenograft Model | Cancer Type | Treatment Group | Dosing Regimen | Mean Tumor Volume Reduction (%) | Reference |
| C4-2B (Cell Line-Derived) | Castration-Resistant Prostate Cancer | Vehicle | - | 0% | [3] |
| This compound (CT7001) | 50 mg/kg, daily oral gavage | 52% | [3] | ||
| Enzalutamide | 25 mg/kg, daily oral gavage | 50% | [3] | ||
| This compound + Enzalutamide | 50 mg/kg + 25 mg/kg, daily oral gavage | 73% | [3] |
Experimental Protocols
Establishment and Maintenance of Patient-Derived Xenografts (PDX)
This protocol outlines the general steps for establishing and propagating PDX models from fresh patient tumor tissue. Specific optimization may be required depending on the tumor type.
Materials:
-
Fresh patient tumor tissue, collected in sterile transport medium (e.g., DMEM/F12 with antibiotics) on ice.
-
Immunocompromised mice (e.g., NOD/SCID, NSG).
-
Matrigel® Basement Membrane Matrix.
-
Surgical instruments (sterile scalpels, forceps, scissors).
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Processing:
-
Under sterile conditions, wash the tumor tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor into small fragments (1-3 mm³).
-
(Optional) A portion of the tumor can be cryopreserved for future use or subjected to enzymatic digestion to create a single-cell suspension.
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin over the desired implantation site (e.g., subcutaneous flank, mammary fat pad for breast cancer models).
-
Create a subcutaneous pocket using blunt dissection.
-
Mix the tumor fragments with Matrigel® (typically a 1:1 ratio).
-
Implant one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as required.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized.
-
The tumor is aseptically excised. A portion can be cryopreserved or fixed for histological analysis.
-
The remaining tumor tissue is processed as described in step 1 for serial passaging into new cohorts of mice.
-
In Vivo Efficacy Study of this compound in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes within a specified range (e.g., 100-200 mm³).
-
This compound (CT7001) formulated for oral administration.
-
Vehicle control.
-
Oral gavage needles.
-
Calipers.
-
Anesthesia and equipment for euthanasia.
Protocol:
-
Study Groups and Randomization:
-
Randomize mice with established tumors into treatment and control groups (e.g., n=8-10 mice per group).
-
Example groups:
-
Group 1: Vehicle control (oral gavage, daily).
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily).
-
(Optional) Group 3: Positive control/combination agent.
-
(Optional) Group 4: this compound in combination with another agent.
-
-
-
Drug Administration:
-
Administer the designated treatment to each mouse according to the planned schedule (e.g., daily for 21 days).
-
-
Tumor Growth and Health Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice regularly.
-
Establish endpoints for the study, such as a maximum tumor volume or signs of excessive toxicity.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control group.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: this compound inhibits CDK7, blocking cell cycle and transcription.
Caption: Workflow for PDX model establishment and drug efficacy testing.
References
- 1. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for High-Throughput Screening with Samuraciclib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies for the characterization of Samuraciclib (CT7001), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided protocols are intended to guide researchers in setting up robust and efficient screening campaigns to identify and characterize modulators of the CDK7 pathway.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of CDK7.[1][2] CDK7 plays a crucial dual role in regulating the cell cycle and transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation of transcription of many genes, including key oncogenes.[3][5] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CDK7, preventing the phosphorylation of its downstream substrates. This inhibition leads to two primary downstream effects:
-
Transcriptional Inhibition: Inhibition of RNA Polymerase II CTD phosphorylation at serine 5 (Ser5) leads to a global suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, this compound induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1]
These mechanisms of action make this compound a promising therapeutic agent for various cancers, including breast and prostate cancer.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound from published studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 [1][2] | - |
| CDK1 | >1800 | 45-fold[1][2] |
| CDK2 | 578[1][2] | 15-fold[1][2] |
| CDK5 | >9400 | 230-fold[1][2] |
| CDK9 | >1200 | 30-fold[1][2] |
Table 2: Anti-proliferative Activity (GI50) of this compound in Breast Cancer Cell Lines
| Cell Line | GI50 (µM) |
| MCF7 | 0.18[1][2] |
| T47D | 0.32[2] |
| MDA-MB-231 | 0.33[1][2] |
| HS578T | 0.21[2] |
| MDA-MB-468 | 0.22[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual mechanism of action on transcription and cell cycle.
Caption: A typical high-throughput screening workflow for this compound.
Experimental Protocols
High-Throughput Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is designed for determining the anti-proliferative effects of this compound in a 384-well format.
Materials:
-
Adherent cancer cell line of interest (e.g., MCF7, LNCaP)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.04% (w/v) in 1% (v/v) acetic acid
-
1% (v/v) acetic acid in water
-
10 mM Tris base solution, pH 10.5
-
384-well clear flat-bottom tissue culture plates
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium to the desired concentration (e.g., 1,000-5,000 cells/well).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 10 µL of the diluted this compound solution to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
Gently add 10 µL of cold 50% TCA to each well (final concentration 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with 100 µL of deionized water using an automated plate washer.
-
Allow the plates to air dry completely.
-
Add 20 µL of 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Wash and Solubilization:
-
Wash the plates four times with 100 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 50 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Shake the plates on a plate shaker for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
High-Throughput Apoptosis Assay (Caspase-Glo® 3/7)
This protocol outlines the measurement of caspase-3 and -7 activity as a marker for apoptosis in a 384-well format.
Materials:
-
Adherent or suspension cancer cell line
-
Complete growth medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
384-well white-walled, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 2,000-10,000 cells/well) in 20 µL of complete growth medium in a 384-well white-walled plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add 5 µL of serially diluted this compound to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Allow the assay plate to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
High-Throughput Biochemical Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is for a biochemical assay to directly measure the inhibitory effect of this compound on CDK7 kinase activity in a 384-well format.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 enzyme
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
CDK7/9tide substrate
-
ATP
-
This compound stock solution
-
384-well low-volume non-binding plates
-
Automated liquid handling system
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the CDK7/Cyclin H/MAT1 enzyme and the CDK7/9tide substrate in the kinase reaction buffer.
-
Prepare a 4X serial dilution of this compound in the kinase reaction buffer containing 4% DMSO.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X this compound dilution to the assay plate.
-
Add 2.5 µL of the 2X enzyme/substrate mixture.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the 3X Adapta™ Detection Mix containing the Eu-anti-ADP antibody, the Alexa Fluor® 647 ADP tracer, and EDTA.
-
Add 5 µL of the 3X Detection Mix to each well to stop the kinase reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition to calculate IC50 values.
-
These protocols provide a foundation for establishing a robust HTS platform for the evaluation of this compound and other CDK7 inhibitors. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
References
Unveiling Cell Cycle Arrest: Flow Cytometry Analysis of Samuraciclib's Impact
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Samuraciclib (CT7001) is a potent and selective oral inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both cell cycle progression and transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of its cycle.[5][6] Furthermore, as part of the general transcription factor TFIIH, CDK7 plays a crucial role in the initiation of transcription.[3] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and the suppression of tumor growth, making it a promising therapeutic agent in oncology.[5][7] This document provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining and presents quantitative data from studies on prostate cancer cell lines.
Data Presentation
Treatment of prostate cancer cell lines with this compound for 72 hours resulted in a significant alteration of cell cycle phase distribution, indicative of cell cycle arrest. The following table summarizes the quantitative data obtained from flow cytometry analysis.
| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | Vehicle | 49.8 | 36.5 | 13.7 |
| This compound (1 µM) | 68.2 | 19.1 | 12.7 | |
| C4-2B | Vehicle | 55.1 | 30.2 | 14.7 |
| This compound (1 µM) | 69.8 | 15.3 | 14.9 | |
| DU145 | Vehicle | 56.2 | 28.1 | 15.7 |
| This compound (1 µM) | 63.4 | 20.3 | 16.3 | |
| PC3 | Vehicle | 48.7 | 25.1 | 26.2 |
| This compound (1 µM) | 45.1 | 13.2 | 41.7 |
Data is derived from studies on prostate cancer cell lines treated for 72 hours.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for analyzing its effects on the cell cycle.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
Materials
-
Cell line of interest (e.g., LNCaP, PC3)
-
Complete cell culture medium
-
This compound (CT7001)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution:
-
0.1% (v/v) Triton X-100 in PBS
-
2 mg/mL DNase-free RNase A
-
50 µg/mL Propidium Iodide
-
-
Flow cytometer
Cell Culture and Drug Treatment
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.
-
Prepare the desired concentrations of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the drug-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
Sample Preparation for Flow Cytometry
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Carefully aspirate the supernatant.
-
Washing: Resuspend the cell pellet in 1-2 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Aspirate the supernatant completely.
Fixation
-
Gently resuspend the cell pellet in 0.5 mL of cold PBS. It is crucial to have a single-cell suspension.[6]
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.[4]
-
Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[4]
Propidium Iodide Staining
-
Centrifuge the fixed cells at 300 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cells by resuspending the pellet in 5 mL of PBS, wait for 60 seconds, and then centrifuge at 200 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of PI staining solution.[6]
-
Incubate the cells for 15-30 minutes at room temperature or 15 minutes at 37°C, protected from light.[6]
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer. Propidium iodide is typically excited by a 488 nm laser, and its emission is collected in the red fluorescence channel (e.g., ~610 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. The software will typically model the G1, S, and G2/M peaks to calculate the percentage of cells in each phase.
This application note provides a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle. The provided protocols for flow cytometry are robust and widely applicable. The quantitative data and pathway diagrams offer a clear understanding of this compound's mechanism of action, highlighting its potential as a targeted cancer therapeutic. The observed cell cycle arrest, particularly the accumulation of cells in the G1 or G2/M phases depending on the cell line, confirms the inhibitory effect of this compound on cell cycle progression.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: CDK7 Mutations and Samuraciclib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK7 inhibitor, Samuraciclib (CT7001).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CT7001) and what is its mechanism of action?
A1: this compound is an orally available, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[3][4]
As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is essential for the transcription of many genes, including key oncogenes like c-Myc.[1][2]
By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest, inhibition of oncogenic transcription, and apoptosis in cancer cells.[3][5][6]
Q2: We are observing a decrease in sensitivity to this compound in our long-term cell culture experiments. What could be the potential cause?
A2: A potential cause for decreased sensitivity to this compound is the acquisition of a resistance-conferring mutation in the CDK7 gene.[7][8] Continuous exposure of cancer cells to this compound can lead to the selection and outgrowth of a subpopulation of cells that have developed mechanisms to evade the drug's effects.[7][9]
Q3: What is the specific CDK7 mutation known to confer resistance to this compound?
A3: A single amino acid substitution, Aspartate to Asparagine at position 97 (D97N) , in CDK7 has been identified as a key mechanism of acquired resistance to this compound.[7][8][9] This mutation arises from a single base change in the CDK7 gene.[7][8] The Asp97 residue is highly conserved across all human CDKs, suggesting its functional importance.[7]
Q4: How does the CDK7 D97N mutation lead to this compound resistance?
A4: The D97N mutation reduces the binding affinity of non-covalent, ATP-competitive CDK7 inhibitors like this compound to the CDK7 protein.[7][8] While the mutant CDK7 (D97N) can still bind ATP and maintain its kinase activity, the structural change caused by the mutation hinders the effective binding of this compound.[8] This allows the cancer cells to continue proliferating despite the presence of the drug.
Q5: If our cells have the CDK7 D97N mutation, will they be resistant to other CDK inhibitors?
A5: Yes, cells with the CDK7 D97N mutation have shown resistance to other non-covalent CDK7 inhibitors.[7][9] However, they may remain sensitive to covalent CDK7 inhibitors, which bind to the kinase through a different mechanism.[7][9] Interestingly, mutating the analogous aspartate residue in other CDKs, such as CDK4 (D99N) and CDK12 (D819N), also confers resistance to their respective inhibitors.[7]
Q6: Are there any strategies to overcome resistance mediated by the CDK7 D97N mutation?
A6: One potential strategy is to switch to a covalent CDK7 inhibitor.[7][9] Since the D97N mutation primarily affects the binding of non-covalent inhibitors, covalent inhibitors that form a permanent bond with the CDK7 protein may still be effective. Further research into combination therapies is also ongoing to address resistance mechanisms.
Q7: What is the role of the p53 pathway in the cellular response to this compound?
A7: The tumor suppressor protein p53 appears to play a role in the response to this compound. Studies have shown that this compound treatment can lead to the activation of the p53 pathway, contributing to its anti-tumor effects.[3][6] In clinical studies of HR+/HER2- breast cancer, patients with wild-type (non-mutated) TP53 showed a better response to this compound in combination with fulvestrant compared to those with TP53 mutations.[10][11][12] This suggests that the p53 status of a tumor could be a potential biomarker for predicting response to this compound.
Q8: How does this compound impact Androgen Receptor (AR) signaling in prostate cancer?
A8: In prostate cancer, CDK7 is known to promote Androgen Receptor (AR) signaling.[3][6] CDK7 can phosphorylate AR at serine-515, which is important for its transcriptional activity.[3] this compound has been shown to suppress transcription mediated by both full-length and splice-variant forms of AR, contributing to its efficacy in castration-resistant prostate cancer (CRPC) models.[3][5][6] However, studies have shown that this compound's suppression of AR-driven transcription may occur through a mechanism independent of S515 phosphorylation.[13]
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to this compound in Cell Culture
If you observe a loss of efficacy of this compound over time in your cell culture experiments, follow these steps to investigate potential acquired resistance:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., using a CellTiter-Glo® or similar viability assay) to compare the IC50 value of this compound in the suspected resistant cells versus the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration indicates resistance.
-
-
Sequence the CDK7 Gene:
-
Extract genomic DNA from both the resistant and parental cell lines.
-
Amplify the coding region of the CDK7 gene using PCR.
-
Sequence the PCR products (Sanger sequencing is sufficient) and look for a mutation at the codon for Aspartate 97.
-
-
Assess Cross-Resistance:
-
Test the resistant cell line against other non-covalent and covalent CDK7 inhibitors to determine the spectrum of resistance.
-
-
Evaluate Downstream Signaling:
-
Use Western blotting to assess the phosphorylation status of CDK7 substrates, such as RNA Polymerase II (Ser5), in the presence of this compound in both sensitive and resistant cells. Resistant cells may show less inhibition of substrate phosphorylation.
-
Guide 2: Protocol for Detecting the CDK7 D97N Mutation
This guide outlines a basic workflow for identifying the D97N mutation in CDK7.
-
Cell Lysis and DNA Extraction:
-
Harvest cells from your sensitive (parental) and suspected resistant cultures.
-
Extract genomic DNA using a commercially available kit (e.g., QIAamp DNA Mini Kit).
-
-
PCR Amplification of the CDK7 Exon Containing the D97 Codon:
-
Design primers flanking the region of the CDK7 gene that codes for the Aspartate 97 residue.
-
Perform PCR using a high-fidelity polymerase.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant and parental cells with the reference sequence for human CDK7.
-
A GAT to AAT change at the codon for amino acid 97 indicates the D97N mutation.
-
Quantitative Data Summary
Table 1: Illustrative IC50 Values for CDK Inhibitors in Sensitive vs. Resistant Cells
| Cell Line | CDK7 Inhibitor | IC50 (nM) | Fold Resistance |
| Parental (CDK7-WT) | This compound | 50 | - |
| Resistant (CDK7-D97N) | This compound | >5000 | >100 |
| Parental (CDK7-WT) | Covalent CDK7i | 25 | - |
| Resistant (CDK7-D97N) | Covalent CDK7i | 30 | 1.2 |
Note: These are representative values based on published findings and should be determined empirically for your specific cell lines.[7]
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to this compound through continuous culture.
-
Determine Initial IC50:
-
Establish the baseline sensitivity of the parental cancer cell line to this compound by performing a dose-response curve and calculating the IC50 value.
-
-
Continuous Drug Exposure:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Initially, cell growth will be slow. Monitor the cells closely and replace the media with fresh, drug-containing media every 3-4 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x, 2x the previous concentration).
-
-
Isolation of Resistant Clones:
-
After several months of continuous culture with increasing drug concentrations, the cell population should be significantly enriched for resistant cells.
-
Isolate single-cell clones by limiting dilution or by picking individual colonies.
-
-
Characterization of Resistant Clones:
-
Expand the isolated clones and confirm their resistance by re-determining the IC50 for this compound.
-
Perform genetic and biochemical analyses (as described in the troubleshooting guides) to identify the mechanism of resistance.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncodaily.com [oncodaily.com]
- 9. researchgate.net [researchgate.net]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 11. targetedonc.com [targetedonc.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer | bioRxiv [biorxiv.org]
Technical Support Center: Samuraciclib Off-Target Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Samuraciclib (CT7001/ICEC0942) observed in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound in preclinical models?
While this compound is a potent and selective inhibitor of CDK7, off-target activity has been observed, particularly at higher concentrations. In preclinical studies, the most notable off-targets are other cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9.[1][2] This has been demonstrated in both biochemical in vitro kinase assays and cell-based assays.[1]
Q2: How was the off-target profile of this compound determined?
The off-target profile of this compound has been primarily characterized using two key experimental approaches:
-
In Vitro Kinase Assays: These assays directly measure the ability of this compound to inhibit the enzymatic activity of a panel of purified kinases. This provides a direct measure of potency and selectivity.
-
Cellular Thermal Shift Assay (CeTSA): This method assesses target engagement within intact cells.[1] The principle is that drug binding stabilizes the target protein, leading to a shift in its thermal melting point. CeTSA experiments in LNCaP prostate cancer cells showed that at higher concentrations, this compound also engages with CDK2 and CDK9.[1]
Q3: At what concentrations are off-target effects typically observed?
Off-target engagement with CDK2 and CDK9 generally occurs at higher concentrations than those required for CDK7 inhibition.[1] While specific effective concentrations can vary between cell lines and experimental conditions, it is crucial to consider the dose-response relationship in your experiments.
Q4: What are the potential functional consequences of these off-target activities?
The off-target inhibition of CDK2 and CDK9 could contribute to the overall anti-tumor efficacy of this compound.[1] Both CDK2 and CDK9 are involved in cell cycle progression and transcription regulation, respectively. Therefore, their inhibition, in addition to CDK7 inhibition, may lead to a more pronounced cellular effect.
Q5: Are there any known off-target effects that are not related to kinases?
The available preclinical data primarily focuses on the kinase selectivity profile of this compound. To date, significant non-kinase off-target effects have not been prominently reported in the provided preclinical literature.
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes not readily explained by CDK7 inhibition alone.
-
Possible Cause: Off-target effects on CDK2 and/or CDK9 may be contributing to the observed phenotype, especially if high concentrations of this compound are being used.
-
Troubleshooting Steps:
-
Review this compound Concentration: Compare the concentration used in your experiment to the known IC50 and GR50 values for your cell line (see data tables below). Consider performing a dose-response experiment to determine if the phenotype is dose-dependent.
-
Assess CDK2 and CDK9 Activity: If possible, directly measure the activity of CDK2 and CDK9 or the phosphorylation of their specific substrates in your experimental system.
-
Use a More Selective CDK7 Inhibitor (if available): As a control, comparing the effects of this compound with a structurally different and more highly selective CDK7 inhibitor could help dissect the on-target versus off-target effects.
-
Transcriptomic Analysis: Analyze gene expression changes to see if they align with the known roles of CDK7, CDK2, and CDK9 in transcription.
-
Issue 2: Difficulty replicating reported growth inhibition (GR50) values.
-
Possible Cause: Variations in experimental conditions can significantly impact cellular responses to drug treatment.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Ensure the cell line you are using is authentic and free from contamination.
-
Standardize Seeding Density and Growth Conditions: Cell density and media components can influence drug sensitivity. Follow a consistent protocol for cell seeding and treatment.
-
Confirm Drug Potency: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Review Assay Method: The choice of cell viability or growth inhibition assay (e.g., SRB, MTT, CellTiter-Glo) can influence the results. Ensure your assay is optimized for your cell line and treatment duration.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 41 | - |
| CDK2 | 578 | 15-fold |
| CDK1 | >1845 | 45-fold |
| CDK5 | >9430 | 230-fold |
| CDK9 | >1230 | 30-fold |
Data sourced from MedchemExpress, citing Patel H, et al. Mol Cancer Ther. 2018.[2]
Table 2: Growth Inhibition (GR50) of this compound in Prostate Cancer Cell Lines
| Cell Line | GR50 (µM) |
| LNCaP | ~0.1 - 0.2 |
| C4-2B | ~0.1 - 0.2 |
| 22Rv1 | ~0.2 - 0.3 |
| VCaP | ~0.08 |
| PC3 | ~0.65 |
| DU145 | ~0.4 |
| BPH-1 (non-malignant) | ~0.7 |
| PNT1A (non-malignant) | ~0.35 |
Data represents approximate values from growth rate inhibition studies.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CeTSA) Protocol Outline
This is a generalized protocol based on the methodology described for this compound.[1]
-
Cell Culture and Treatment:
-
Culture cells (e.g., LNCaP) to a desired confluency.
-
Treat intact cells with a range of this compound concentrations (e.g., 0-20 µM) or DMSO as a vehicle control for a specified duration (e.g., 3 hours).
-
-
Heat Shock:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a specific temperature (e.g., 54°C) for a defined time (e.g., 3 minutes) to induce protein denaturation and aggregation. A non-heated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Quantify the total protein concentration in the soluble lysates.
-
-
Immunoblotting:
-
Perform SDS-PAGE and Western blotting on the soluble fractions to detect the levels of the target proteins (CDK7) and potential off-targets (e.g., CDK1, CDK2, CDK4, CDK9).
-
Use appropriate loading controls (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
An increase in the amount of soluble protein at a given temperature with increasing drug concentration indicates target engagement and stabilization.
-
Visualizations
References
Samuraciclib Preclinical Technical Support Center: Managing Gastrointestinal Side Effects in Animal Studies
Welcome to the technical support center for researchers utilizing Samuraciclib (formerly known as CT7001 or ICEC0942) in preclinical animal studies. This resource provides guidance on anticipating and managing potential gastrointestinal (GI) side effects in your experiments.
Disclaimer: Detailed non-clinical toxicology reports for this compound are not extensively available in the public domain. Therefore, much of the guidance provided here is based on general principles for managing chemotherapy-induced gastrointestinal side effects in animal models and data from other cyclin-dependent kinase (CDK) inhibitors. Researchers should always perform dose-escalation studies to determine the maximum tolerated dose (MTD) and observe for any adverse effects in their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1]. CDK7 is a crucial enzyme involved in two fundamental cellular processes:
-
Transcriptional Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in initiating transcription of many genes, including oncogenes like c-Myc[2].
-
Cell Cycle Control: CDK7 is a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the cell cycle[1]. By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells[1].
Q2: What are the known gastrointestinal side effects of this compound in animal studies?
A2: Publicly available preclinical studies on this compound and its earlier formulations have reported a "notable lack of toxicity at efficacious doses" in some xenograft models[2]. However, human clinical trials have reported gastrointestinal adverse events, including nausea, vomiting, and diarrhea, as common, though generally low-grade and manageable[3]. This discrepancy suggests that GI effects might be species-specific, dose-dependent, or more apparent with longer-term administration. Studies with other CDK inhibitors have shown varied gastrointestinal toxicity profiles in animal models[4]. Therefore, researchers should proactively monitor for signs of GI distress in their animal subjects.
Q3: What are the observable signs of gastrointestinal toxicity in common animal models?
A3:
-
Mice and Rats:
-
Diarrhea: Changes in stool consistency (soft, unformed, or liquid stools), perianal staining, and increased frequency of defecation.
-
Nausea/Vomiting: Rodents do not vomit, but nausea-like behavior can be inferred from "pica," the consumption of non-nutritive substances like kaolin clay. A significant increase in kaolin consumption can indicate gastrointestinal malaise. Reduced food and water intake, and weight loss are also common indicators. Changes in facial expression, such as a decreased eye-opening index, have also been associated with nausea-like responses in rats.
-
General: Dehydration (skin tenting), lethargy, hunched posture, and ruffled fur.
-
-
Dogs and Ferrets:
-
Vomiting/Emesis: These species are capable of vomiting, which is a direct indicator of emesis.
-
Diarrhea: Similar to rodents, monitor for changes in stool consistency and frequency.
-
General: Loss of appetite, weight loss, lethargy, and signs of abdominal discomfort.
-
Q4: How can I proactively monitor for these side effects in my study?
A4: A robust monitoring plan is crucial. This should include:
-
Daily body weight measurements.
-
Daily clinical observation for changes in posture, activity, and grooming.
-
Daily visual assessment of feces for consistency. A grading scale can be implemented.
-
For rodents, providing and measuring the consumption of kaolin clay can serve as an indicator of pica.
-
Monitoring food and water intake.
Troubleshooting Guides
Issue 1: Diarrhea is Observed in Study Animals
Initial Assessment:
-
Grade the severity of diarrhea. A standardized scoring system should be used.
-
Assess the animal's overall health. Check for signs of dehydration, weight loss, and changes in behavior.
-
Isolate the affected animal(s) if necessary to prevent potential cage-wide issues if an infectious cause is suspected, though drug-induced diarrhea is more likely in this context.
Management Strategies:
-
Supportive Care:
-
Ensure easy access to fresh water and moist food to prevent dehydration.
-
Subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution) may be necessary for moderate to severe dehydration.
-
-
Pharmacological Intervention:
-
Loperamide: This is a first-line treatment for chemotherapy-induced diarrhea. It acts by slowing intestinal motility.
-
Octreotide: A somatostatin analog that can be used for more severe or loperamide-refractory diarrhea. It reduces gastrointestinal secretions.
-
Issue 2: Signs of Nausea (Pica, Reduced Intake) or Vomiting are Observed
Initial Assessment:
-
Quantify the signs. Measure the amount of kaolin consumed (for pica in rodents) or the frequency of emetic events (in dogs/ferrets).
-
Monitor food and water intake and body weight closely.
-
Evaluate for other signs of distress.
Management Strategies:
-
Dietary Modifications: Provide highly palatable and easily digestible food.
-
Pharmacological Intervention (Anti-emetics):
-
5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron): Effective for acute nausea and vomiting.
-
NK1 Receptor Antagonists (e.g., Aprepitant, Maropitant for dogs): Effective for both acute and delayed nausea and vomiting.
-
Prophylactic administration of anti-emetics before this compound dosing may be considered if nausea and vomiting are anticipated to be significant.
-
Data Presentation: Management of Gastrointestinal Side Effects
Table 1: Pharmacological Management of Diarrhea in Animal Models
| Agent | Mechanism of Action | Typical Dosage Range (Rodents) | Administration Route | Notes |
| Loperamide | µ-opioid receptor agonist; slows intestinal motility. | 0.1 - 2.0 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | First-line therapy. Can be administered after each loose stool or on a fixed schedule. |
| Octreotide | Somatostatin analog; inhibits secretion of various GI hormones. | 100 - 500 µg/kg | Subcutaneous (s.c.) | Typically used for diarrhea refractory to loperamide. |
Table 2: Pharmacological Management of Nausea and Vomiting in Animal Models
| Agent Class | Example(s) | Mechanism of Action | Typical Dosage Range | Administration Route | Notes |
| 5-HT3 Receptor Antagonists | Ondansetron, Granisetron | Blocks serotonin receptors in the gut and brain. | 0.1 - 1.0 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.), or Oral (p.o.) | Effective for acute phase of emesis. |
| NK1 Receptor Antagonists | Aprepitant (rodents), Maropitant (dogs) | Blocks substance P binding to NK1 receptors in the brain. | 1.0 - 10.0 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | Effective for both acute and delayed emesis. |
Note: The dosages provided are general ranges. The optimal dose should be determined for the specific animal model and experimental context.
Experimental Protocols
Protocol 1: Assessment of Diarrhea in Mice
-
Housing: House mice individually or in small groups on non-absorbent bedding or a wire-mesh floor to allow for easy collection and observation of fecal pellets.
-
Daily Observation: At least once daily, observe the cage floor and the perianal area of each mouse.
-
Stool Consistency Scoring: Score the stool consistency based on a standardized scale:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed stools (pasty).
-
Score 3: Watery diarrhea.
-
-
Record Keeping: Record the daily score for each animal, along with its body weight and any other clinical signs.
Protocol 2: Loperamide Administration for Diarrhea in Mice
-
Drug Preparation: Prepare a fresh solution of loperamide hydrochloride in an appropriate vehicle (e.g., water or 0.5% methylcellulose). A common concentration is 0.1 mg/mL.
-
Dosing:
-
Therapeutic Dosing: Upon observation of diarrhea (e.g., a score of 2 or 3), administer loperamide orally via gavage at a dose of 1-2 mg/kg. This can be repeated every 4-6 hours or as needed.
-
Prophylactic Dosing: If diarrhea is expected, loperamide can be administered 30 minutes prior to this compound dosing and then every 4-6 hours.
-
-
Monitoring: Continue to monitor the animal's stool consistency, hydration status, and overall well-being. Discontinue loperamide if signs of constipation (no fecal output) appear.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syros Presents New Preclinical Data on SY-5609, Its Highly Selective Oral CDK7 Inhibitor, at AACR-NCI-EORTC International Conference - BioSpace [biospace.com]
- 3. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Samuraciclib Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Samuraciclib dosage to minimize toxicity while maintaining efficacy. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, selective inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a key enzyme that plays a crucial role in two fundamental cellular processes: cell cycle progression and transcriptional regulation.[1][3] By binding to the ATP site of CDK7, this compound inhibits its signaling, which can in turn inhibit the proliferation of tumor cells that rely on CDK7-mediated transcription and signaling.[1][2]
Q2: What are the known toxicities associated with this compound?
A2: The most common treatment-related adverse events observed in clinical trials are gastrointestinal in nature, including diarrhea, nausea, and vomiting.[4][5][6] These side effects are generally low-grade, reversible, and can be managed with standard anti-nausea and anti-diarrhea medications or dose adjustments.[4][5] At higher doses (480 mg once daily), gastrointestinal toxicities were dose-limiting.[4][6] Importantly, neutropenia and alopecia have not been observed, even at the highest doses tested.[5]
Q3: What is the maximum tolerated dose (MTD) of this compound in humans?
A3: The maximum tolerated dose (MTD) for this compound has been established at 360 mg once daily.[4][6][7] A 480 mg once-daily dose was not tolerated due to gastrointestinal toxicities.[4][6] A split-dosing regimen of 180 mg twice daily was also explored but was found to be non-tolerable.[4]
Q4: How can I assess the in vitro cytotoxicity of this compound in my cell line of interest?
A4: A common and reliable method to assess in vitro cytotoxicity is the Sulforhodamine B (SRB) assay. This assay measures cell density by quantifying cellular protein content. You can find a detailed protocol for this assay in the "Experimental Protocols" section below.
Q5: How can I determine if this compound is inducing apoptosis in my experimental model?
A5: To determine if this compound induces apoptosis, you can perform a Caspase-Glo 3/7 Assay. This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in in vitro cytotoxicity assays. | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure thorough cell suspension mixing before seeding. Use a multichannel pipette for drug addition and avoid using the outer wells of the plate. |
| Low-grade gastrointestinal toxicity in animal models at expected therapeutic doses. | The instant release capsule formulation can release a large amount of the drug high in the GI tract.[3][8] | Consider formulating this compound in a way that allows for more controlled release. A switch to a single tablet formulation is being explored in clinical trials to potentially improve tolerability.[3][5][8] |
| Unexpected off-target effects observed. | Although this compound is a selective CDK7 inhibitor, off-target effects can still occur, especially at high concentrations. | Perform a kinase profiling assay to assess the selectivity of this compound at the concentrations used in your experiments. Consider testing a structurally distinct CDK7 inhibitor as a control. |
| Discrepancy between in vitro and in vivo results. | Poor oral bioavailability in the specific animal model, rapid metabolism, or development of resistance mechanisms in vivo. | Conduct pharmacokinetic studies in your animal model to determine drug exposure. Analyze tumor samples for biomarkers of resistance. |
Data Presentation
Table 1: this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Half-life | ~75 hours (single dose) | [4][6] |
| Time to steady state | 8 to 15 days | [4] |
| Dose proportionality | Observed between 120 mg and 480 mg | [6] |
| Drug-drug interactions | No pharmacokinetic interactions observed with fulvestrant | [4][6] |
Table 2: Clinical Trial Dose Escalation and Tolerability
| Dose | Tolerability | Dose-Limiting Toxicities |
| 120 mg once daily | Tolerated | None observed |
| 240 mg once daily | Tolerated | None observed |
| 360 mg once daily | Maximum Tolerated Dose (MTD) | Some gastrointestinal symptoms |
| 480 mg once daily | Not tolerated | Gastrointestinal events |
| 180 mg twice daily | Not tolerated | Gastrointestinal and hematological events |
Data compiled from references[4][6].
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Plate reader (510 nm absorbance)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
Caspase-Glo® 3/7 Apoptosis Assay
Objective: To measure the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24-48 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well (in a 1:1 ratio with the cell culture medium volume).
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to cell number if necessary (e.g., by running a parallel SRB assay).
Visualizations
Caption: this compound's mechanism of action.
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Addressing batch-to-batch variability of Samuraciclib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of Samuraciclib (also known as CT7001 or ICEC0942). The following resources are designed to help you ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription.[4][5] By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][3][6]
Q2: Why is addressing batch-to-batch variability of this compound important for my research?
A2: As with any small molecule inhibitor, variations between different synthesis batches can potentially impact experimental outcomes.[7][8] These variations might arise from differences in purity, the presence of impurities, or slight conformational changes. Such inconsistencies can lead to irreproducible data, affecting the interpretation of your results and the overall progress of your research. Proactive quality control of each new batch is a critical step in ensuring experimental reproducibility.
Q3: What are the key quality control parameters I should consider for a new batch of this compound?
A3: For any new batch of a small molecule inhibitor like this compound, it is crucial to verify its identity, purity, and activity. Key parameters include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Assessment of the percentage of the active compound and the presence of any impurities.
-
Solubility: Ensuring the compound dissolves as expected for the preparation of stock solutions.
-
Activity: Confirmation that the inhibitor demonstrates the expected biological effect at established concentrations.
Q4: What is the reported potency of this compound?
A4: this compound is a potent inhibitor of CDK7 with a reported IC50 (half-maximal inhibitory concentration) of approximately 41 nM in cell-free assays.[2][3] In cell-based assays, it typically inhibits the growth of cancer cell lines with GI50 (half-maximal growth inhibition) values in the range of 0.2-0.3 µM.[2][3]
Q5: How selective is this compound?
A5: this compound exhibits good selectivity for CDK7 over other cyclin-dependent kinases. For instance, it is reported to be approximately 15-fold more selective for CDK7 than for CDK2 and over 30-fold more selective for CDK7 than for CDK9.[2][3]
Troubleshooting Guide: Inconsistent Results with this compound
If you are experiencing unexpected or inconsistent results with this compound, this guide provides a step-by-step approach to troubleshoot potential issues related to batch variability.
Problem 1: Reduced or No Biological Activity
-
Possible Cause: The concentration of the active compound in the new batch is lower than specified, or the compound has degraded.
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound. Ensure the solvent used (e.g., DMSO) is of high quality and anhydrous, as moisture can affect compound stability.[1]
-
Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CeTSA) to confirm that this compound is binding to its target, CDK7, within the cells.[9][10]
-
Perform a Dose-Response Experiment: Conduct a cell viability or proliferation assay (e.g., SRB or MTS assay) with a wide range of this compound concentrations to determine the IC50 or GI50 value for the current batch.[9][10] Compare this to previously established values or the expected range.
-
Assess Downstream Signaling: Use Western blotting to check for the inhibition of CDK7-mediated phosphorylation of its downstream targets, such as the C-terminal domain (CTD) of RNA Polymerase II (at Ser5) and CDK1/2.[9][11]
-
Problem 2: Increased or Unexpected Off-Target Effects
-
Possible Cause: The new batch may contain impurities with biological activity.
-
Troubleshooting Steps:
-
Check Purity Data: Review the Certificate of Analysis (CoA) for the batch, paying close attention to the purity assessment (e.g., by HPLC) and the characterization of any identified impurities.
-
Lower the Concentration: Use the lowest effective concentration of this compound possible to minimize potential off-target effects.[7]
-
Include Control Compounds: In your experiments, include a structurally unrelated CDK7 inhibitor as a positive control and an inactive analog of this compound (if available) as a negative control to help distinguish on-target from off-target effects.
-
Profile Against Other Kinases: If significant off-target effects are suspected, consider profiling the batch against a panel of other kinases to identify any unintended targets.
-
Problem 3: Poor Solubility or Precipitation in Media
-
Possible Cause: The salt form or the crystallinity of the new batch may differ, affecting its solubility. The hydrochloride salt form of this compound generally has enhanced water solubility and stability.[2]
-
Troubleshooting Steps:
-
Review Preparation Protocol: Ensure that the protocol for preparing the stock solution and diluting it into cell culture media is followed precisely. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Test Solubility: Determine the solubility of the new batch in your experimental solvent and final medium. Visual inspection for precipitation under a microscope is a simple first step.
-
Adjust Final Concentration: If solubility is an issue, you may need to lower the final working concentration of this compound in your experiments.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on published literature. These values can serve as a benchmark when qualifying a new batch.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. CDK7 | Reference |
| CDK7 | 41 | - | [2][3] |
| CDK2 | 578 | ~14-fold | [2][3] |
| CDK9 | >1200 | >30-fold | [2][3] |
| CDK1 | >1800 | >45-fold | [2][3] |
| CDK5 | >9400 | >230-fold | [2][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MCF7 | Breast Cancer | 0.18 | [3] |
| T47D | Breast Cancer | 0.32 | [3] |
| MDA-MB-231 | Breast Cancer | 0.33 | [3] |
| HCT116 | Colon Cancer | Not specified, but induces apoptosis and cell cycle arrest at 0-10 µM | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CeTSA) for Target Engagement
This protocol is adapted from published studies to verify the binding of this compound to CDK7 in intact cells.[9][10]
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a specific temperature (e.g., 54°C for LNCaP cells) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble CDK7 by Western blotting. Increased thermal stability of CDK7 in the presence of this compound indicates target engagement.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation
This protocol provides a method to assess the effect of this compound on cell proliferation.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry. Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a plate reader. The absorbance is proportional to the cell number. Calculate the GI50 value from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended QC workflow for new this compound batches.
Caption: Decision tree for troubleshooting this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Samuraciclib and SY-5609 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating the cell cycle and transcription. Two leading oral, selective CDK7 inhibitors, Samuraciclib (formerly CT-7001) and SY-5609, are currently under active clinical investigation. This guide provides a comprehensive, data-driven comparison of these two molecules to aid researchers and drug development professionals in their understanding and potential application.
Mechanism of Action
Both this compound and SY-5609 are potent and selective inhibitors of CDK7.[1] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is essential for the activation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), and is also a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step in the initiation of transcription.[2][3] By inhibiting CDK7, these drugs disrupt the cell cycle and suppress the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Data Presentation
The following tables summarize the available quantitative data for this compound and SY-5609. It is important to note that this data is compiled from various sources and not from direct head-to-head comparative studies. Therefore, variations in experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (CT-7001) | SY-5609 |
| CDK7 Potency | IC50: 41 nM[5] | Kd: 0.059 nM[4], 0.065 nM[6] |
| Selectivity vs. CDK2 | ~15-fold (IC50: 578 nM)[5] | ~8,068 to 49,000-fold[4][7] |
| Selectivity vs. CDK9 | ~30-fold[5] | ~2,508 to 16,000-fold[4][7] |
| Selectivity vs. CDK12 | Not explicitly stated | ~2,492 to 13,000-fold[4][7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line (Cancer Type) | This compound (GI50/GR50) | SY-5609 (EC50/IC50) |
| HCT116 (Colon) | Data not available | Data not available |
| MCF7 (Breast) | 0.18 µM[5] | Data not available |
| T47D (Breast) | 0.32 µM[5] | Data not available |
| MDA-MB-231 (Breast) | 0.33 µM[5] | Data not available |
| HCC70 (Breast) | Data not available | 5.6 nM[6] |
| Ovarian Cancer Cell Lines | Data not available | 1-6 nM[6] |
Table 3: Preclinical In Vivo Efficacy
| Cancer Model | This compound (CT-7001) | SY-5609 |
| Breast Cancer Xenografts | Showed complete growth arrest of ER-positive tumor xenografts when combined with an estrogen receptor antagonist. | Induced deep and sustained anti-tumor activity, including complete regressions in multiple preclinical models. |
| Prostate Cancer Xenografts | Repressed growth of castration-resistant prostate cancer (CRPC) xenografts and augmented the growth inhibition of enzalutamide.[3] | Not explicitly stated |
| Colorectal Cancer PDX | Data not available | Induced robust tumor growth inhibition, including regressions, at well-tolerated doses.[8] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation, highlighting the points of inhibition by this compound and SY-5609.
Comparative Experimental Workflow
This diagram outlines a typical preclinical workflow for evaluating and comparing CDK7 inhibitors like this compound and SY-5609.
Experimental Protocols
Kinase Activity Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against CDK7.
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 enzyme complex.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (e.g., 10 mM stock).
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
Test compounds (this compound or SY-5609) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase buffer, CDK7 enzyme, and substrate.
-
Add 10 µL of the master mix to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay Protocol)
This protocol outlines a common method for determining the effect of CDK7 inhibitors on cancer cell proliferation.[5]
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compounds (this compound or SY-5609) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the GI50 or EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Model (General Protocol)
This protocol provides a general outline for evaluating the anti-tumor efficacy of CDK7 inhibitors in a mouse model.[9][8]
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line of interest.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the test compounds (this compound or SY-5609) in an appropriate vehicle for oral administration.
-
Administer the compound or vehicle to the mice daily by oral gavage at the specified dose.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21 days).
-
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Conclusion
Both this compound and SY-5609 are highly potent and selective CDK7 inhibitors with promising preclinical and emerging clinical activity across a range of solid tumors. SY-5609 appears to exhibit greater potency and selectivity for CDK7 in in vitro assays, although direct comparative data is lacking. This compound has shown encouraging clinical efficacy, particularly in HR+/HER2- breast cancer.[10][11] The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the desired selectivity profile, and the evolving clinical data. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two promising CDK7 inhibitors.
References
- 1. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 2. communities.springernature.com [communities.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular viability assay [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activity of SY-5609, an oral, noncovalent, potent, and selective CDK7 inhibitor, in preclinical models of colorectal cancer. - ASCO [asco.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. onclive.com [onclive.com]
Samuraciclib and Fulvestrant Combination Therapy: A Preclinical Comparison Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of samuraciclib in combination with fulvestrant against respective monotherapies in hormone receptor-positive (HR+) breast cancer models. The data presented herein is collated from publicly available preclinical studies and is intended to inform further research and development in this area.
Executive Summary
The combination of this compound (a first-in-class, oral, selective inhibitor of cyclin-dependent kinase 7 [CDK7]) and fulvestrant (a selective estrogen receptor degrader [SERD]) has demonstrated significant synergistic antitumor activity in preclinical models of HR+ breast cancer, particularly in contexts of resistance to CDK4/6 inhibitors. This combination therapy targets two distinct and complementary pathways involved in cancer cell proliferation and survival. Preclinical evidence suggests that this dual approach leads to enhanced tumor growth inhibition, cell cycle arrest, and induction of apoptosis compared to either agent alone. The promising preclinical findings have paved the way for clinical investigations, with early-phase trials showing encouraging efficacy in heavily pretreated patients.
Mechanism of Action and Therapeutic Rationale
This compound inhibits CDK7, a key regulator of both the cell cycle and transcription. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription. By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and suppression of oncogenic transcription.[1]
Fulvestrant is a SERD that binds to the estrogen receptor (ER) and promotes its degradation.[1] This leads to the downregulation of ER signaling, a critical pathway for the growth and survival of HR+ breast cancer cells.
The rationale for combining this compound and fulvestrant lies in their complementary mechanisms of action. While fulvestrant directly targets ER signaling, this compound can overcome resistance to endocrine therapy by targeting the transcriptional machinery that may be dysregulated in resistant tumors. Furthermore, this compound's ability to induce cell cycle arrest can sensitize cancer cells to the effects of ER degradation by fulvestrant. Preclinical studies have shown that CDK7 inhibition can activate the p53 pathway in TP53 wild-type HR+ breast cancer cells, leading to apoptosis.[2] This effect appears to work in concert with the other actions of CDK7 inhibition to control cancer growth.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and fulvestrant and a typical experimental workflow for preclinical evaluation.
References
Synergistic Potential of Samuraciclib and PARP Inhibitors: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of preclinical data suggests a potent synergistic relationship between CDK7 inhibition, exemplified by agents like Samuraciclib, and PARP inhibitors, offering a promising new therapeutic avenue in oncology. This guide provides an in-depth comparison, supported by experimental data with the CDK7 inhibitor THZ1, for researchers and drug development professionals exploring novel cancer treatment strategies.
The inhibition of Cyclin-Dependent Kinase 7 (CDK7) presents a compelling strategy to overcome resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors. CDK7 is a key regulator of both the cell cycle and transcription, including the transcription of genes involved in the DNA damage response (DDR). By suppressing the transcription of DDR genes, CDK7 inhibitors can induce a state of "BRCAness" or homologous recombination deficiency (HRD) in cancer cells, thereby sensitizing them to the cytotoxic effects of PARP inhibitors. This guide explores the mechanistic rationale and presents preclinical evidence for the synergistic combination of CDK7 and PARP inhibitors.
Mechanistic Rationale for Synergy
The synergistic interaction between CDK7 inhibitors and PARP inhibitors is rooted in their complementary mechanisms of action targeting DNA damage and repair pathways.
-
This compound (CT7001): As a potent and selective inhibitor of CDK7, this compound plays a crucial role in regulating the cell cycle and transcription.[1] Inhibition of CDK7 disrupts the transcription of key oncogenes and, importantly, genes involved in the DNA damage response, potentially inducing a state of homologous recombination deficiency (HRD).[2]
-
PARP Inhibitors (e.g., Olaparib): These agents trap PARP enzymes at sites of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication.[3] In cells with deficient homologous recombination repair, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality.[3]
The combination of a CDK7 inhibitor and a PARP inhibitor is hypothesized to create a synthetic lethal environment in cancer cells that are proficient in homologous recombination. The CDK7 inhibitor induces an HRD-like phenotype, making the cells exquisitely sensitive to the DNA damaging effects of the PARP inhibitor.
Preclinical Evidence of Synergy: A Case Study with CDK7 Inhibitor THZ1
While direct preclinical studies on the combination of this compound and PARP inhibitors are not yet publicly available, compelling evidence of synergy has been demonstrated with the CDK7 inhibitor THZ1 and the PARP inhibitor Olaparib in various cancer cell lines. These findings provide a strong rationale for investigating the this compound-PARP inhibitor combination.
Quantitative Data Summary
The following tables summarize the synergistic effects observed with the combination of THZ1 and Olaparib in preclinical studies.
Table 1: Enhanced Cell Viability Inhibition with THZ1 and Olaparib Combination [4]
| Cell Line | Cancer Type | Treatment | % Cell Viability (relative to control) |
| MDA-MB-231 | Breast Cancer | Olaparib (10 µM) | ~80% |
| THZ1 (25 nM) | ~90% | ||
| Olaparib (10 µM) + THZ1 (25 nM) | ~40% | ||
| OVCAR5 | Ovarian Cancer | Olaparib (10 µM) | ~85% |
| THZ1 (25 nM) | ~95% | ||
| Olaparib (10 µM) + THZ1 (25 nM) | ~50% | ||
| DU145 | Prostate Cancer | Olaparib (10 µM) | ~90% |
| THZ1 (50 nM) | ~80% | ||
| Olaparib (10 µM) + THZ1 (50 nM) | ~35% |
Table 2: Combination Index (CI) Values for THZ1 and Olaparib [4]
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Combination Index (CI) at Fa 0.5 | Interpretation |
| MDA-MB-231 | Breast Cancer | < 0.5 | Strong Synergy |
| MDA-MB-468 | Breast Cancer | < 0.6 | Synergy |
| OVCAR5 | Ovarian Cancer | < 0.7 | Synergy |
| OVCAR3 | Ovarian Cancer | < 0.8 | Synergy |
| DU145 | Prostate Cancer | < 0.6 | Synergy |
| PC3 | Prostate Cancer | < 0.7 | Synergy |
Table 3: In Vivo Tumor Growth Inhibition in a Mouse Xenograft Model (MDA-MB-231) [4]
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 |
| Vehicle | ~1200 |
| Olaparib (50 mg/kg) | ~800 |
| THZ1 (10 mg/kg) | ~900 |
| Olaparib + THZ1 Combination | ~200 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies with THZ1 and Olaparib are provided below. These protocols can serve as a foundation for designing similar studies with this compound.
Cell Viability Assay[4]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, OVCAR5, DU145) were seeded in 96-well plates at a density of 1,000 cells per well.
-
Drug Treatment: Cells were treated with varying concentrations of THZ1, Olaparib, or the combination of both for 72 hours.
-
Viability Assessment: Cell viability was determined using a standard cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells. The combination index (CI) was calculated using the Chou-Talalay method to determine synergy.
Comet Assay (Neutral)[2]
-
Cell Treatment: Cells were treated with the indicated drugs for 48 hours.
-
Cell Embedding: Approximately 1 x 10^5 cells were mixed with low-melting-point agarose and layered onto a pre-coated slide.
-
Lysis: Slides were immersed in a lysis solution to remove cell membranes and cytoplasm.
-
Electrophoresis: Slides were subjected to electrophoresis under neutral conditions to allow for the migration of fragmented DNA.
-
Staining and Visualization: DNA was stained with a fluorescent dye (e.g., SYBR Green), and comets were visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage was quantified by measuring the tail moment.
Immunofluorescence for γH2AX Foci[2]
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with the indicated drugs.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding was blocked using a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Coverslips were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal microscope.
Anchorage-Independent Growth (Soft Agar) Assay[4]
-
Base Agar Layer: A layer of 0.6% agar in complete medium was solidified in 6-well plates.
-
Cell Suspension Layer: Cells were suspended in 0.3% agar in complete medium and layered on top of the base agar.
-
Drug Treatment: The top layer of agar contained the indicated concentrations of the drugs.
-
Incubation: Plates were incubated for 2-3 weeks to allow for colony formation.
-
Staining and Quantification: Colonies were stained with crystal violet and counted.
In Vivo Xenograft Study[4]
-
Tumor Implantation: MDA-MB-231 breast cancer cells were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reached a palpable size, mice were randomized into treatment groups.
-
Drug Administration: Mice were treated with vehicle, Olaparib (e.g., 50 mg/kg, oral gavage), THZ1 (e.g., 10 mg/kg, intraperitoneal injection), or the combination, typically for 5 days a week.
-
Tumor Measurement: Tumor volume was measured regularly with calipers.
-
Endpoint: At the end of the study, tumors were excised and weighed.
Visualizing the Synergistic Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of synergy and a typical experimental workflow.
References
Samuraciclib vs. Standard Chemotherapy: A Comparative Guide to Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Samuraciclib, a first-in-class CDK7 inhibitor, and standard chemotherapy regimens, with a focus on their application in advanced breast cancer. The information is supported by available preclinical and clinical data to aid in research and development decision-making.
Introduction
The treatment landscape for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer is continually evolving. While standard chemotherapy remains a cornerstone of treatment, particularly after progression on endocrine and targeted therapies, novel targeted agents like this compound offer a promising alternative. This guide delves into a detailed comparison of their mechanisms of action, efficacy, and safety profiles.
This compound is an orally available, selective inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a crucial regulator of transcription of cancer-causing genes and promotes uncontrolled cell cycle progression.[1] Standard chemotherapy, in contrast, comprises a broad class of cytotoxic drugs that primarily target rapidly dividing cells.[3][4]
Mechanism of Action
The fundamental difference between this compound and standard chemotherapy lies in their mode of action. This compound offers a targeted approach, while chemotherapy exerts a more generalized cytotoxic effect.
This compound: As a potent CDK7 inhibitor, this compound has a dual impact on cancer cells:
-
Transcriptional Inhibition: CDK7 is a key component of the general transcription factor TFIIH. By inhibiting CDK7, this compound prevents the phosphorylation of RNA polymerase II, which is essential for the transcription of many oncogenes.[5][6]
-
Cell Cycle Disruption: CDK7 also functions as a CDK-activating kinase (CAK), responsible for activating other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle.[5][6] Inhibition of CDK7 leads to cell cycle arrest.[5][7]
Standard Chemotherapy: This category includes various drug classes with different mechanisms:
-
Anthracyclines (e.g., Doxorubicin, Epirubicin): Intercalate with DNA, inhibit topoisomerase II, and generate free radicals, leading to DNA damage and cell death.
-
Taxanes (e.g., Paclitaxel, Docetaxel): Interfere with microtubule function, which is critical for cell division, leading to mitotic arrest and apoptosis.[8]
-
Alkylating Agents (e.g., Cyclophosphamide): Directly damage DNA by adding alkyl groups, which prevents cell replication.[9]
-
Antimetabolites (e.g., Capecitabine, 5-Fluorouracil): Mimic normal metabolites and interfere with DNA and RNA synthesis.[8]
Efficacy and Clinical Data
Direct head-to-head clinical trials comparing this compound with standard chemotherapy are not yet available. However, a comparison can be drawn from clinical trial data for this compound in patient populations that have progressed on prior therapies and would be candidates for chemotherapy.
This compound in HR+, HER2- Advanced Breast Cancer
This compound has shown promising activity in patients with HR+, HER2- advanced breast cancer who have progressed after treatment with CDK4/6 inhibitors.[10]
Table 1: Clinical Efficacy of this compound in Combination with SERDs in Post-CDK4/6i HR+, HER2- Breast Cancer
| Trial Name | Combination Therapy | Patient Population (n) | Key Efficacy Metric | Result | Citation |
| MORPHEUS | This compound + Giredestrant | 15 | Median PFS (No TP53 mutation) | 14.2 months | [11][12][13] |
| Median PFS (TP53 mutation) | 1.8 months | [11][12][13] | |||
| Median PFS (No liver metastases) | 14.2 months | [11][12][13] | |||
| Median PFS (With liver metastases) | 1.8 months | [11][12][13] | |||
| Module 2A | This compound + Fulvestrant | 31 | Median PFS (No TP53 mutation) | 7.4 months | [11][13][14] |
| Median PFS (TP53 mutation) | 1.8 months | [11][13][14] | |||
| Median PFS (No liver metastases) | 13.8 months | [11][13][14] | |||
| Median PFS (With liver metastases) | 2.8 months | [11][13][14] | |||
| 25 (evaluable) | Clinical Benefit Rate (CBR) at 24 weeks | 36% | [14][15] | ||
| 19 (TP53 wild-type) | Median PFS | 32 weeks | [15] | ||
| 6 (TP53 mutant) | Median PFS | 7.9 weeks | [15] |
PFS: Progression-Free Survival; SERD: Selective Estrogen Receptor Degrader
These data suggest that for patients with wild-type TP53 and without liver metastases, this compound in combination with a SERD can lead to a clinically meaningful extension of progression-free survival.[12][15] This is particularly noteworthy as the expected median PFS for fulvestrant alone in this patient population is approximately 2 months.[15]
Standard Chemotherapy in HR+, HER2- Advanced Breast Cancer
The efficacy of standard chemotherapy in this setting varies depending on the specific regimen used and the patient's prior treatments. There is no single standard-of-care chemotherapy, and choices are often guided by factors such as previous therapies, performance status, and toxicity profiles.[8]
Table 2: Common Standard Chemotherapy Regimens and General Efficacy
| Chemotherapy Agent/Regimen | General Efficacy | Common Indications in Advanced Breast Cancer |
| Capecitabine | Median PFS: ~3-4 months | Post-anthracycline and post-taxane |
| Eribulin | Median PFS: ~4 months | Heavily pre-treated patients |
| Taxanes (Paclitaxel, Docetaxel) | Response Rates: 20-40% | First- or second-line for metastatic disease |
| Anthracyclines (Doxorubicin) | Response Rates: 30-50% | Typically used in earlier lines of therapy |
Note: Efficacy data for chemotherapy is highly variable and dependent on the specific clinical trial and patient population.
Safety and Tolerability
The safety profiles of this compound and standard chemotherapy are markedly different, reflecting their distinct mechanisms of action.
Table 3: Comparative Safety Profiles
| Adverse Event | This compound | Standard Chemotherapy |
| Gastrointestinal | Diarrhea, Nausea, Vomiting (generally low-grade and manageable)[16] | Nausea, Vomiting, Mucositis (can be severe) |
| Myelosuppression | No significant neutropenia or myelosuppression observed[15][16] | Neutropenia, Anemia, Thrombocytopenia (common and can be dose-limiting) |
| Alopecia (Hair Loss) | Not observed[16] | Common with many regimens (e.g., taxanes, anthracyclines) |
| Fatigue | Reported | Common and can be debilitating |
| Cardiotoxicity | Not a major reported concern | A known risk with anthracyclines |
| Neuropathy | Not a major reported concern | A known risk with taxanes |
The favorable safety profile of this compound, particularly the lack of significant myelosuppression and alopecia, presents a significant advantage over standard chemotherapy.[16]
Experimental Protocols
Detailed proprietary protocols for the clinical development of this compound are not publicly available. However, the evaluation of anti-tumor agents like this compound and standard chemotherapy typically involves the following experimental methodologies.
Preclinical Evaluation
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Used to determine the concentration of the drug that inhibits cell growth by 50% (IC50 or GI50). This compound has demonstrated GI50 values between 0.2-0.3 µM in breast cancer cell lines.[7]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): To quantify the extent of programmed cell death induced by the drug. This compound has been shown to induce caspase 3/7 activity and PARP cleavage.[7]
-
Cell Cycle Analysis (e.g., Flow cytometry with propidium iodide): To determine the phase of the cell cycle in which the drug induces arrest. This compound treatment leads to an accumulation of cells in the G2/M phase.[7]
-
In Vivo Xenograft Models: Human tumor cells are implanted in immunocompromised mice, which are then treated with the drug to assess its effect on tumor growth. Oral administration of this compound has been shown to inhibit tumor growth in mouse models.[5][7]
Clinical Trial Protocol (Simplified)
The SUMIT-BC study (NCT05963984) is a Phase II trial that provides a relevant example of a clinical protocol for evaluating this compound.[11][17]
-
Patient Population: Patients with HR+, HER2- advanced breast cancer who have progressed after CDK4/6 inhibitor therapy.[17]
-
Exclusion Criteria: Prior treatment with a SERD, mTOR inhibitor, or chemotherapy for advanced disease.[17]
-
Biomarker Analysis: Baseline ctDNA analysis (e.g., Guardant360) to determine TP53 mutation status.[17]
-
Randomization: Patients are randomized to one of three arms:
-
Fulvestrant alone
-
Fulvestrant + this compound (240 mg daily)
-
Fulvestrant + this compound (360 mg daily)[17]
-
-
Endpoints:
-
Primary: Progression-Free Survival (PFS)
-
Secondary: Overall Response Rate (ORR), Clinical Benefit Rate (CBR), Overall Survival (OS), Safety and Tolerability.
-
-
Assessments: Tumor assessments are performed using RECIST v1.1 criteria at regular intervals.[17]
References
- 1. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 2. Facebook [cancer.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 9. Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI [bci.org.au]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 11. targetedonc.com [targetedonc.com]
- 12. curetoday.com [curetoday.com]
- 13. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 14. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 15. onclive.com [onclive.com]
- 16. communities.springernature.com [communities.springernature.com]
- 17. ascopubs.org [ascopubs.org]
Navigating Resistance: A Comparative Analysis of Samuraciclib in the Kinase Inhibitor Landscape
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical challenge. This guide provides a comparative overview of Samuraciclib (formerly CT7001), a first-in-class, orally available, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of cross-resistance with other kinase inhibitors, particularly in breast cancer models resistant to CDK4/6 inhibitors.
This compound is currently under active investigation, showing promise in overcoming resistance to established therapies. Preclinical and clinical data suggest its potential as a new treatment option for patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer who have progressed on CDK4/6 inhibitors.[1][2] This guide synthesizes available data to facilitate an objective comparison of this compound's performance and mechanism of action against other therapeutic strategies.
Quantitative Performance Analysis
The following tables summarize the in vitro potency and selectivity of this compound, providing a baseline for its activity. While direct head-to-head IC50 comparisons in CDK4/6 inhibitor-resistant cell lines against a broad panel of other kinase inhibitors are not publicly available, the data presented here from sensitive lines, combined with clinical efficacy in resistant settings, underscores its potential.
Table 1: In Vitro Inhibitory Activity of this compound (IC50/GI50)
| Target/Cell Line | This compound (CT7001) IC50/GI50 (µM) | Reference Kinase Inhibitors (IC50 in sensitive lines, where available) |
| Kinase Activity | ||
| CDK7-CyclinH | 0.041 | Not Applicable |
| CDK1-CyclinA | 1.8 | Palbociclib (CDK4/6): >10 µM |
| CDK2-CyclinA | 0.578 | Abemaciclib (CDK4/6): >5 µM |
| CDK5-p35 NCK | 9.4 | Ribociclib (CDK4/6): >10 µM |
| CDK9-CyclinT1 | 1.2 | Alpelisib (PI3Kα): Not Applicable |
| Cell Growth Inhibition | ||
| MCF7 (HR+, HER2-) | 0.18 | Palbociclib: ~0.015-0.08 µM |
| T47D (HR+, HER2-) | 0.32 | Abemaciclib: ~0.002-0.01 µM |
| MDA-MB-231 (TNBC) | 0.33 | Not Applicable |
| MDA-MB-468 (TNBC) | 0.22 | Not Applicable |
| HS578T (TNBC) | 0.21 | Not Applicable |
Data compiled from publicly available sources.[3]
Table 2: Clinical Efficacy of this compound in CDK4/6 Inhibitor-Resistant HR+ Breast Cancer
| Clinical Trial | Combination Therapy | Patient Population | Key Efficacy Endpoint | Result |
| Module 2A | This compound + Fulvestrant | HR+/HER2- advanced breast cancer, post-CDK4/6 inhibitor | Clinical Benefit Rate (CBR) | 36.0% (9/25)[1] |
| Module 2A (sub-analysis) | This compound + Fulvestrant | Patients without detectable TP53 mutation | Clinical Benefit Rate (CBR) | 47.4% (9/19)[1] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments relevant to cross-resistance studies.
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
A common method to study acquired resistance is the development of resistant cell lines through continuous, long-term exposure to a drug.
-
Cell Culture Initiation : Begin with a parental, sensitive breast cancer cell line (e.g., MCF-7 or T47D).
-
Initial Drug Exposure : Treat the cells with the CDK4/6 inhibitor (e.g., palbociclib or abemaciclib) at a concentration close to the IC50 value.
-
Dose Escalation : Once the cells resume proliferation, gradually increase the drug concentration in a stepwise manner. This process can take several months.
-
Resistance Confirmation : Regularly assess the IC50 of the resistant cell line compared to the parental line using a cell viability assay. A significant increase in IC50 indicates the development of resistance.
-
Cell Line Maintenance : The established resistant cell line should be continuously cultured in the presence of the CDK4/6 inhibitor to maintain the resistant phenotype.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a range of concentrations of the kinase inhibitors being tested.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and resistance.
Caption: CDK7's dual role in transcription and cell cycle control.
Caption: Workflow for studying cross-resistance in vitro.
Conclusion
This compound, with its unique mechanism of targeting CDK7, represents a promising therapeutic strategy for cancers that have developed resistance to other kinase inhibitors, such as those targeting CDK4/6. Its ability to dually regulate transcription and the cell cycle provides a strong rationale for its efficacy in this setting. While further preclinical studies with direct head-to-head comparisons against other targeted agents in resistant models are needed to fully elucidate its comparative potency, the existing in vitro and clinical data strongly support its continued development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further understanding and overcoming kinase inhibitor resistance.
References
Validating Biomarkers for Patient Stratification in Samuraciclib Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for patient stratification in clinical trials of Samuraciclib, a first-in-class CDK7 inhibitor. It objectively compares the performance of this compound with alternative therapies in biomarker-defined patient populations, supported by experimental data. Detailed methodologies for key biomarker assays are also presented to facilitate the design and execution of robust clinical trial protocols.
Introduction to this compound and Patient Stratification
This compound (CT7001) is a novel, orally available, selective inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription.[1][3] By inhibiting CDK7, this compound can impede cancer cell proliferation and suppress the transcription of key oncogenes.[1][2] Clinical trials are ongoing to evaluate the efficacy of this compound in various advanced solid malignancies, including hormone receptor-positive (HR+) breast cancer and castration-resistant prostate cancer (CRPC).[1][4]
Effective patient stratification is critical for maximizing the therapeutic benefit of targeted agents like this compound. Early clinical data has identified two promising predictive biomarkers for this compound in HR+ breast cancer patients who have progressed on prior CDK4/6 inhibitor therapy: TP53 mutation status and the presence of liver metastases .[5][6] Patients without TP53 mutations or without liver metastases have shown significantly improved progression-free survival (PFS) when treated with this compound in combination with selective estrogen receptor degraders (SERDs).[5][6]
This guide will delve into the quantitative data supporting these biomarkers and compare the performance of this compound with current standard-of-care alternatives in these patient subgroups.
Comparative Performance Data
The following tables summarize the progression-free survival (PFS) data for this compound in combination with SERDs compared to alternative therapies in biomarker-defined subgroups of HR+ advanced breast cancer patients who have progressed on prior CDK4/6 inhibitor therapy.
Table 1: Progression-Free Survival (PFS) by TP53 Mutation Status
| Treatment | Patient Subgroup (Post-CDK4/6i) | TP53 Wild-Type (PFS in months) | TP53 Mutant (PFS in months) | Source(s) |
| This compound + Giredestrant | HR+ Advanced Breast Cancer | 14.2 | 1.8 | [1][5] |
| This compound + Fulvestrant | HR+ Advanced Breast Cancer | 7.4 | 1.8 | [1][2][5] |
| Fulvestrant Monotherapy | HR+ Advanced Breast Cancer | ~2.0* | Data not consistently reported | [7] |
| CDK4/6 Inhibitor + Fulvestrant | HR+ Advanced Breast Cancer | Inconclusive data; some studies show no difference, others suggest worse outcomes with mutation. | Inconclusive data | [8] |
Note: PFS for fulvestrant monotherapy after CDK4/6 inhibitor progression is generally poor. While not always stratified by TP53 status, the overall PFS is a relevant comparator.
Table 2: Progression-Free Survival (PFS) by Presence of Liver Metastases
| Treatment | Patient Subgroup (Post-CDK4/6i) | No Liver Metastases (PFS in months) | Liver Metastases (PFS in months) | Source(s) |
| This compound + Giredestrant | HR+ Advanced Breast Cancer | 14.2 | 1.8 | [1][5] |
| This compound + Fulvestrant | HR+ Advanced Breast Cancer | 13.8 | 2.8 | [1][2][5] |
| Fulvestrant Monotherapy | HR+ Advanced Breast Cancer | 9.2 | 3.7 | [3] |
| Abemaciclib + Fulvestrant | HR+ Advanced Breast Cancer | 9.1 | 4.1 | [1] |
| Palbociclib + Fulvestrant | HR+ Advanced Breast Cancer | Did not improve PFS vs. fulvestrant alone (4.6 months) | Did not improve PFS vs. fulvestrant alone | [9] |
| Ribociclib + Switched Endocrine Therapy | HR+ Advanced Breast Cancer | Data not specifically stratified by liver metastases in this context. Overall PFS was 5.29 months. | Data not specifically stratified by liver metastases in this context. | [3] |
| Chemotherapy | HR-positive, HER2-negative breast cancer with liver metastasis | 4.8 (Overall Survival favored chemotherapy in one study: 42.2 vs 25.9 months for CDK4/6i) | 4.8 | [9] |
Experimental Protocols
Accurate and reproducible biomarker assessment is paramount for patient stratification. The following are detailed methodologies for the key experiments cited.
Immunohistochemistry (IHC) for p53 Protein Expression
This protocol outlines a standardized procedure for the detection of p53 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
1. Specimen Preparation:
-
Tissue sections (4-5 µm) are cut from FFPE blocks and mounted on positively charged slides.
-
Slides are baked at 60°C for at least 30 minutes.
2. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through a series of graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Immerse slides in a high pH antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
4. Peroxidase Blocking:
-
Incubate slides with a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
5. Primary Antibody Incubation:
-
Incubate sections with a ready-to-use p53 primary antibody (e.g., clone DO-7) for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse with wash buffer.
6. Detection System:
-
Apply a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions (typically 30 minutes).
-
Rinse with wash buffer.
7. Chromogen Application:
-
Apply a diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached.
-
Rinse with distilled water.
8. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
9. Interpretation:
-
Wild-type p53: Weak, heterogeneous nuclear staining in a small percentage of tumor cells.
-
Mutant p53 (overexpression): Strong, diffuse nuclear staining in the majority of tumor cells.
-
Mutant p53 (null): Complete absence of nuclear staining in tumor cells, with positive staining in internal controls (e.g., stromal cells).
Next-Generation Sequencing (NGS) for TP53 Mutation Detection from Circulating Tumor DNA (ctDNA)
This protocol outlines a general workflow for the detection of TP53 mutations from ctDNA isolated from plasma.
1. Sample Collection and Processing:
-
Collect whole blood (8-10 mL) in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT®).
-
Process blood within the tube manufacturer's recommended timeframe (typically within 72 hours) by double centrifugation to separate plasma.
-
The first centrifugation should be at a low speed (e.g., 1,600 x g for 10 minutes) to pellet cells.
-
Carefully transfer the plasma to a new tube and perform a second, high-speed centrifugation (e.g., 16,000 x g for 10 minutes) to remove any remaining cellular debris.
-
Store plasma at -80°C until DNA extraction.
2. ctDNA Extraction:
-
Extract ctDNA from 2-4 mL of plasma using a commercially available kit specifically designed for circulating nucleic acid purification (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit).
3. Library Preparation:
-
Prepare sequencing libraries from the extracted ctDNA using a targeted NGS panel that includes the entire coding region of the TP53 gene.
-
Library preparation typically involves end-repair, A-tailing, adapter ligation, and PCR amplification with unique molecular identifiers (UMIs) to enable error correction and improve sensitivity.
4. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq, MiSeq).
-
Aim for a high sequencing depth (e.g., >5,000x unique coverage) to confidently detect low-frequency mutations.
5. Bioinformatic Analysis:
-
Process raw sequencing data through a bioinformatic pipeline that includes:
-
Quality control and trimming of reads.
-
Alignment to the human reference genome (e.g., hg19/GRCh37 or hg38/GRCh38).
-
Consensus read generation using UMIs to reduce sequencing errors.
-
Variant calling using a somatic variant caller optimized for low-frequency ctDNA mutations.
-
Annotation of identified variants to determine their potential pathogenicity and clinical significance.
-
6. Reporting:
-
Report all identified TP53 variants with their corresponding variant allele frequency (VAF).
-
Classify variants as pathogenic, likely pathogenic, variant of unknown significance (VUS), likely benign, or benign according to established guidelines (e.g., ACMG/AMP guidelines).
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound inhibits CDK7, leading to cell cycle arrest and transcription suppression.
Patient Stratification Workflow
Caption: Workflow for stratifying patients for this compound trials based on biomarkers.
Experimental Workflow for Biomarker Validation
Caption: Integrated workflow for validating biomarkers in this compound clinical trials.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. hcn.health [hcn.health]
- 4. ascopubs.org [ascopubs.org]
- 5. Progression-Free Survival and Overall Survival of CDK 4/6 Inhibitors Plus Endocrine Therapy in Metastatic Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progression-Free Survival and Overall Survival of CDK 4/6 Inhibitors Plus Endocrine Therapy in Metastatic Breast Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fulvestrant Monotherapy After CDK4/6 Inhibitors in Metastatic Breast Cancer Patients: A Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors combined with fulvestrant for HR+/HER2− advanced breast cancer - Zhang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 9. Palbociclib/Fulvestrant Does Not Improve Progression-Free Survival After Progression on a CDK4/6 Inhibitor in Metastatic Breast Cancer - The ASCO Post [ascopost.com]
Independent Validation of Published Samuraciclib Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Samuraciclib (CT7001), a first-in-class, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with alternative therapies for hormone receptor-positive (HR+) breast cancer and castration-resistant prostate cancer (CRPC). The information is based on published preclinical and clinical findings.
Executive Summary
This compound is an oral, investigational CDK7 inhibitor that has shown promising anti-tumor activity, particularly in combination with endocrine therapies in patients with HR+ breast cancer that has progressed on CDK4/6 inhibitors.[1][2][3] It has also demonstrated preclinical efficacy in models of CRPC.[4][5][6] The primary mechanism of action involves the inhibition of CDK7, a key regulator of both the cell cycle and transcription.[3][7][8] This dual activity can lead to cell cycle arrest and apoptosis in cancer cells. This guide summarizes the key findings for this compound and compares its performance with established alternative treatments based on available data. It is important to note that the majority of the clinical data for this compound has been released by the developing company, Carrick Therapeutics, and its collaborators; extensive independent validation from unaffiliated academic groups is not yet available.
Mechanism of Action: this compound
This compound is an ATP-competitive inhibitor of CDK7.[4] CDK7 has two critical roles in cellular function that are exploited in cancer therapy:
-
Cell Cycle Regulation: As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the cell cycle.[3]
-
Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation of transcription of many genes, including those driving oncogenic pathways.[3][7]
By inhibiting CDK7, this compound can disrupt both of these processes, leading to cell cycle arrest and suppression of oncogenic gene expression.
Comparison in HR+ / HER2- Advanced Breast Cancer (Post-CDK4/6 Inhibitor)
This section compares the efficacy of this compound in combination with a selective estrogen receptor degrader (SERD) to other therapeutic options for patients with HR+/HER2- advanced breast cancer whose disease has progressed after treatment with a CDK4/6 inhibitor.
Quantitative Data Summary
| Treatment Regimen | Trial(s) | Patient Population | Median Progression-Free Survival (PFS) in months | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| This compound + Fulvestrant | Module 2A | Post-CDK4/6i | 3.7 (Overall)[1] | 12%[1] | 36%[1] |
| Post-CDK4/6i, TP53 wild-type | 7.4[1][9] | Not Reported | 47.4%[10] | ||
| Post-CDK4/6i, No liver metastases | 13.8[1][9] | Not Reported | 54.5%[1] | ||
| This compound + Giredestrant | MORPHEUS | Post-CDK4/6i, TP53 wild-type | 14.2[9][11] | Not Reported | Not Reported |
| Post-CDK4/6i, No liver metastases | 14.2[9][11] | Not Reported | Not Reported | ||
| Fulvestrant Monotherapy | Multiple (EMERALD, SERENA-2, etc.) | Post-CDK4/6i | ~1.9 - 5.3[12] | Not consistently reported | Not consistently reported |
| Elacestrant | EMERALD | Post-CDK4/6i (ESR1-mutated) | 3.8[13] | Not Reported | Not Reported |
| EMERALD | Post-CDK4/6i (Overall) | 2.8[13] | Not Reported | Not Reported | |
| Chemotherapy (various) | Real-world data | Post-CDK4/6i | ~3.7[12] | Varies by agent | Varies by agent |
| Alpelisib + Fulvestrant | BYLieve (Cohort A) | Post-CDK4/6i + AI (PIK3CA-mutated) | 7.3[14] | Not Reported | 50.4% (alive w/o progression at 6 mo)[14] |
| Capivasertib + Fulvestrant | CAPItello-291 | Post-CDK4/6i (AKT pathway-altered) | 7.3[12] | Not Reported | Not Reported |
Comparison in Castration-Resistant Prostate Cancer (CRPC)
Preclinical data suggests this compound has potential in CRPC, particularly in combination with antiandrogen therapies like enzalutamide. Clinical data in this indication is still emerging.
Preclinical Findings
In in-vitro and in-vivo models of CRPC, this compound has been shown to:
-
Suppress transcription mediated by both full-length and splice variant androgen receptors (AR).[4][6]
-
Augment the growth inhibition achieved by enzalutamide in xenograft models.[4][6]
Quantitative Data Summary (Clinical - Limited Data)
Clinical data for this compound in CRPC is not as mature as in breast cancer. Early phase I/II trial data has indicated an acceptable safety profile and some evidence of anti-tumor activity, including PSA reductions in some CRPC patients.[4][5]
| Treatment Regimen | Trial(s) | Patient Population | Efficacy Metric |
| Enzalutamide | AFFIRM, PREVAIL | mCRPC (post- and pre-chemotherapy) | Median OS benefit of ~2.2-4.8 months vs. control |
| Abiraterone Acetate | COU-AA-301, COU-AA-302 | mCRPC (post- and pre-chemotherapy) | Median OS benefit of ~4.6-5.2 months vs. control |
| Docetaxel | TAX 327 | mCRPC | Median OS benefit of ~2.9 months vs. mitoxantrone |
| Cabazitaxel | TROPIC | mCRPC (post-docetaxel) | Median OS benefit of ~2.4 months vs. mitoxantrone |
Note: The above data for alternatives is from pivotal trials and may not directly compare to the patient population in which this compound is being studied.
Experimental Protocols
Cell Viability (MTT Assay)
This protocol is a generalized procedure based on standard MTT assay methodologies.
Detailed Steps:
-
Cell Plating: Seed cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.[15]
-
Drug Treatment: Treat cells with varying concentrations of this compound or a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.[16]
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blotting for CDK7 and Phosphorylated RNA Polymerase II
This protocol outlines the key steps for detecting protein levels of CDK7 and the phosphorylation status of RNA Polymerase II.
Methodology:
-
Protein Extraction: Lyse cells treated with this compound or control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
CDK7
-
Phospho-RNA Polymerase II (Serine 5), a direct substrate of the TFIIH complex containing CDK7.
-
Total RNA Polymerase II
-
A loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Models
This describes a general approach for establishing and evaluating the efficacy of this compound in mouse xenograft models.
Breast Cancer (MCF-7 Xenograft):
-
Cell Preparation: Harvest MCF-7 cells and resuspend them in a solution of Matrigel and PBS (1:1 ratio).
-
Estrogen Supplementation: As MCF-7 tumors are estrogen-dependent, implant a slow-release estradiol pellet subcutaneously into ovariectomized nude mice one week prior to cell injection.
-
Tumor Cell Implantation: Inject approximately 1-5 million MCF-7 cells subcutaneously into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally, once daily. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Prostate Cancer (CRPC Xenograft):
-
Cell Lines: Utilize CRPC cell lines such as C4-2B or 22Rv1.
-
Implantation: Inject cells subcutaneously into castrated male immunodeficient mice.
-
Treatment: Once tumors are established, treat with this compound, enzalutamide, the combination of both, or vehicle control.
-
Monitoring and Endpoint: Monitor tumor growth as described for the breast cancer model.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The efficacy and safety of this compound are still under investigation and it is not an approved therapy. The comparative data presented is based on separate clinical trials and should be interpreted with caution due to potential differences in study design and patient populations.
References
- 1. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 2. onclive.com [onclive.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Treatment of non-metastatic castration-resistant prostate cancer: A systematic review and network meta-analysis [medigraphic.com]
- 6. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 7. news-medical.net [news-medical.net]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Post-CDK 4/6 Inhibitor Therapy: Current Agents and Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curetoday.com [curetoday.com]
- 12. mdpi.com [mdpi.com]
- 13. Post-CDK4/6i wars in HR+/HER2− breast cancer: is elacestrant a solid contender through the lens of precision oncology - Tokat - AME Clinical Trials Review [actr.amegroups.org]
- 14. How to Treat HR+/HER2- Metastatic Breast Cancer Patients after CDK4/6 Inhibitors: An Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Samuraciclib in Combination with Selective Estrogen Receptor Degraders (SERDs) for HR+/HER2- Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Samuraciclib, a first-in-class oral CDK7 inhibitor, in combination with selective estrogen receptor degraders (SERDs) for the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer, particularly in patients who have progressed on prior CDK4/6 inhibitor therapy. This document summarizes key clinical trial data, details experimental methodologies, and compares this combination with alternative therapeutic strategies.
Executive Summary
The combination of this compound with a SERD has shown promising clinical activity in heavily pretreated HR+/HER2- advanced breast cancer patients.[1][2][3] Notably, two Phase 2 trials, MORPHEUS (this compound with giredestrant) and Module 2A (this compound with fulvestrant), have demonstrated a significant improvement in progression-free survival (PFS) in specific patient subgroups.[1][2] These findings suggest that a biomarker-driven approach, specifically focusing on TP53 mutation status and the absence of liver metastases, could identify patients most likely to benefit from this combination therapy.[1][2][4] this compound has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for use in combination with fulvestrant for this patient population.[2][4][5]
Mechanism of Action: A Dual Approach
The therapeutic rationale for combining this compound and a SERD lies in their complementary mechanisms of action that target key pathways in HR+ breast cancer.
This compound , an oral and selective inhibitor of cyclin-dependent kinase 7 (CDK7), works by:
-
Inhibiting transcriptional regulation: CDK7 is a crucial component of the transcription factor TFIIH, which phosphorylates RNA polymerase II, a key step in gene transcription. By inhibiting CDK7, this compound can suppress the transcription of oncogenes like c-Myc.
-
Controlling cell cycle progression: CDK7 also acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs (CDK1, CDK2, CDK4, CDK6) that drive the cell cycle. Its inhibition leads to cell cycle arrest.
-
Overcoming hormone therapy resistance: CDK7 can activate estrogen receptors (ERs), contributing to resistance to endocrine therapies.[6]
Selective Estrogen Receptor Degraders (SERDs) , such as fulvestrant, giredestrant, elacestrant, and camizestrant, target the estrogen receptor, a key driver of HR+ breast cancer. Their mechanism involves:
-
Binding to the estrogen receptor: SERDs bind to the ER with high affinity.
-
Inducing a conformational change: This binding alters the shape of the ER.
-
Promoting receptor degradation: The altered conformation marks the ER for degradation by the cell's proteasome machinery, thereby reducing the total amount of ER in the cancer cells and inhibiting downstream signaling.
The following diagram illustrates the signaling pathways targeted by this compound and SERDs.
Clinical Trial Data: this compound in Combination with SERDs
The following tables summarize the key efficacy data from the MORPHEUS and Module 2A Phase 2 clinical trials.[1][2]
Table 1: Progression-Free Survival (PFS) in the MORPHEUS Trial (this compound + Giredestrant)
| Biomarker Subgroup | Median PFS (months) |
| No TP53 Mutation | 14.2 |
| TP53 Mutation | 1.8 |
| No Liver Metastases | 14.2 |
| Liver Metastases | 1.8 |
Table 2: Progression-Free Survival (PFS) in the Module 2A Trial (this compound + Fulvestrant)
| Biomarker Subgroup | Median PFS (months) |
| No TP53 Mutation | 7.4 |
| TP53 Mutation | 1.8 |
| No Liver Metastases | 13.8 |
| Liver Metastases | 2.8 |
These results highlight a consistent trend across both studies: patients without TP53 mutations or liver metastases experienced a markedly longer PFS when treated with the this compound-SERD combination.[1][2]
Comparison with Alternative Therapies
The current standard of care for HR+/HER2- advanced breast cancer after progression on a CDK4/6 inhibitor and endocrine therapy is limited. Options include:
-
Fulvestrant monotherapy: This is a common second- or third-line treatment.[7]
-
Other endocrine therapies: Aromatase inhibitors (e.g., anastrozole, letrozole, exemestane) or tamoxifen may be used.
-
Targeted therapies: Combinations with PI3K inhibitors (e.g., alpelisib for PIK3CA-mutated tumors) or mTOR inhibitors (e.g., everolimus) are also options.
-
Chemotherapy: This is typically reserved for later lines of treatment.
Table 3: Comparison of this compound-SERD Combinations with Other SERDs
| Drug | Mechanism of Action | Administration | Key Efficacy Highlights |
| This compound + Fulvestrant | CDK7 inhibitor + SERD | This compound: Oral; Fulvestrant: Intramuscular injection | Median PFS of 13.8 months in patients without liver metastases.[2] |
| This compound + Giredestrant | CDK7 inhibitor + SERD | Both oral | Median PFS of 14.2 months in patients without TP53 mutations or liver metastases.[1] |
| Fulvestrant | SERD | Intramuscular injection | First-in-class SERD, widely used as monotherapy and in combination.[7] |
| Elacestrant | Oral SERD | Oral | Approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer.[8] |
| Camizestrant | Oral SERD | Oral | Has shown superiority over fulvestrant in a Phase 2 trial.[9] |
| Giredestrant | Oral SERD | Oral | Has shown anti-proliferative activity in the neoadjuvant setting. |
Experimental Protocols
Detailed experimental protocols for the MORPHEUS and Module 2A trials are not fully publicly available. However, based on published information and general clinical trial methodologies, the following outlines the likely procedures.
Patient Population and Study Design
-
MORPHEUS (NCT03280563): A Phase 1b/2, open-label, randomized, umbrella study evaluating this compound in combination with giredestrant in patients with HR+/HER2- metastatic breast cancer resistant to CDK4/6 inhibitors.[2][10]
-
Module 2A (NCT03363893): A module of a multi-modular Phase 1 study evaluating the safety, tolerability, and preliminary efficacy of this compound in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer who had previously received a CDK4/6 inhibitor.[3][11]
Drug Administration
-
This compound: Administered orally, once daily. Doses of 240 mg and 360 mg have been evaluated.[3][11]
-
Fulvestrant: Administered as two 5 mL intramuscular injections, one in each buttock, on days 1, 15, and 29, and then once monthly.[12]
-
Giredestrant: Administered orally, once daily. A 30 mg dose has been studied.[13]
-
Elacestrant: Administered orally, once daily at a dose of 400 mg.[14]
-
Camizestrant: Administered orally, once daily. Doses of 75 mg, 150 mg, and 300 mg have been evaluated.[9]
The following diagram outlines a general experimental workflow for these clinical trials.
Biomarker Analysis: TP53 Mutation in ctDNA
-
Sample Collection: Whole blood samples are collected from patients at baseline.
-
Plasma Isolation: Plasma is separated from whole blood by centrifugation.
-
ctDNA Extraction: Circulating cell-free DNA, which includes circulating tumor DNA (ctDNA), is extracted from the plasma using commercially available kits.
-
Library Preparation and Sequencing: The extracted ctDNA undergoes library preparation for next-generation sequencing (NGS). This may involve targeted gene panels that include the TP53 gene. The Guardant360 CDx assay was used for ESR1 mutation detection in the EMERALD trial of elacestrant and is a common platform for ctDNA analysis.[8]
-
Data Analysis: Sequencing data is analyzed to identify mutations in the TP53 gene. The variant allele fraction (the percentage of mutated DNA fragments) is calculated.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Blood samples are collected at specific time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11]
-
Drug Concentration Measurement: The concentrations of this compound, the SERD, and their metabolites in plasma are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Standard non-compartmental methods are used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).[11]
Future Directions
The promising results from the MORPHEUS and Module 2A trials have paved the way for further investigation of this compound-SERD combinations. Ongoing and planned studies will:
-
Validate the biomarker strategy: Larger, randomized Phase 3 trials will be needed to confirm the predictive value of TP53 mutation status and the absence of liver metastases.
-
Evaluate combinations with other novel agents: The potential of combining this compound with other targeted therapies is being explored.
-
Move into earlier lines of therapy: If the efficacy and safety are confirmed in the advanced setting, this combination could be investigated in earlier stages of breast cancer.
References
- 1. curetoday.com [curetoday.com]
- 2. targetedonc.com [targetedonc.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Fulvestrant in advanced breast cancer: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US Food and Drug Administration Approval Summary: Elacestrant for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. esmo.recording.clover-sgm.com [esmo.recording.clover-sgm.com]
- 11. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. elgenelim.com [elgenelim.com]
- 14. ascopubs.org [ascopubs.org]
Unraveling the Transcriptional Consequences of CDK7 Inhibition: A Comparative Analysis
A deep dive into the differential effects of CDK7 inhibitors on the cancer cell transcriptome, providing researchers with a guide to understanding their distinct mechanisms of action and potential therapeutic applications.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression.[3] Concurrently, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step in the initiation and elongation phases of transcription.[4] The development of small molecule inhibitors targeting CDK7 has provided powerful tools to probe its function and offers promising therapeutic avenues. However, not all CDK7 inhibitors are created equal. Their varying degrees of selectivity can lead to distinct downstream effects on gene expression. This guide provides a comparative analysis of the gene expression changes induced by different classes of CDK7 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries.
Comparative Analysis of Gene Expression Changes
The transcriptional consequences of CDK7 inhibition are largely dictated by the inhibitor's selectivity profile. Here, we compare two prominent covalent CDK7 inhibitors: THZ1, a first-generation inhibitor with activity against CDK12 and CDK13, and YKL-5-124, a highly selective CDK7 inhibitor.[5]
| Feature | THZ1 | YKL-5-124 | SY-1365 (Mevociclib) |
| Selectivity | CDK7, CDK12, CDK13[5] | Highly selective for CDK7[5] | Selective for CDK7[6] |
| Primary Effect on Gene Expression | Broad transcriptional repression, including super-enhancer-associated genes[5][7] | Predominant downregulation of cell cycle and E2F target genes[5] | Distinct transcriptional changes, decreased MCL1 protein levels[8] |
| Reported Differentially Expressed Genes (DEGs) | 567 downregulated, 25 upregulated (Nasopharyngeal carcinoma cells)[9] | 1452 DEGs (log2 fold change >1.5) (HAP1 cells) | Transcriptional changes are distinct from other transcriptional inhibitors[8] |
| Key Downregulated Genes/Pathways | RUNX1, cell cycle-related genes (CDC6, CCNB1, etc.)[9][10] | E2F target genes, cell cycle progression genes[5] | MCL1[8] |
| Effect on RNA Pol II CTD Phosphorylation | Robust downregulation[5] | No significant change[5] | Dose- and time-dependent decrease in Ser2, 5, and 7 phosphorylation[8] |
This table summarizes the key differences in the effects of various CDK7 inhibitors on gene expression. The data is compiled from multiple studies and cell lines, and direct comparisons should be made with caution.
The off-target activity of THZ1 against CDK12 and CDK13 significantly contributes to its broad effects on gene expression.[5] CDK12 and CDK13 are also involved in regulating transcription by phosphorylating the Pol II CTD during the elongation phase.[11] Therefore, the potent transcriptional repression observed with THZ1, particularly at super-enhancer regions that drive the expression of key oncogenes, is a result of this polypharmacology.[5][7]
In contrast, the highly selective inhibitor YKL-5-124 allows for a more precise interrogation of CDK7's specific roles. Studies have shown that treatment with YKL-5-124 primarily leads to the downregulation of genes involved in cell cycle progression, particularly those regulated by the E2F transcription factor.[5] This suggests that the primary role of CDK7 in transcription, when isolated from the effects of CDK12/13 inhibition, is more closely tied to the regulation of cell cycle-related genes.[5]
SY-1365 (mevociclib) is another selective, covalent inhibitor of CDK7.[6] While detailed, direct comparative RNA-sequencing data with THZ1 and YKL-5-124 in the same system is limited in the public domain, studies have shown that its transcriptional effects are distinct from other transcriptional inhibitors.[8] A notable effect of SY-1365 is the decrease in the protein levels of the anti-apoptotic gene MCL1.[8]
Experimental Methodologies
To enable researchers to reproduce and build upon the findings presented, detailed protocols for key experiments are provided below.
RNA Sequencing (RNA-Seq)
RNA-seq is a powerful technique to assess global changes in gene expression. A typical workflow for analyzing the effects of CDK7 inhibitors is as follows:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the CDK7 inhibitor of choice (e.g., THZ1, YKL-5-124) at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be run in parallel.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. It is crucial to ensure the RNA is of high quality, with an RNA Integrity Number (RIN) > 8, as determined by a Bioanalyzer (Agilent).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect changes in the expression of low-abundance transcripts (typically 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the inhibitor-treated and vehicle-treated samples. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID to identify the biological pathways and processes that are significantly affected by the CDK7 inhibitor.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the results from RNA-seq for specific genes of interest.
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix and run on a real-time PCR machine.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the core signaling pathway of CDK7 and a typical experimental workflow for comparative gene expression analysis.
Caption: Core signaling pathways regulated by CDK7.
Caption: Workflow for comparative gene expression analysis.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 8. scispace.com [scispace.com]
- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 10. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Samuraciclib: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Samuraciclib is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with safety regulations and the protection of personnel and the environment.
This compound, an orally available, selective inhibitor of cyclin-dependent kinase 7 (CDK7), is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is imperative. The primary method of disposal for this compound and materials contaminated with it is through an approved hazardous waste disposal facility, typically involving incineration[2][3].
Hazard Profile of this compound
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard profile. The following table summarizes key safety information extracted from supplier Safety Data Sheets (SDS).
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4[1][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Tract Irritation | May cause respiratory irritation. | Category 3[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life. | Category 1[1] | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects. | Category 1[1] | P273: Avoid release to the environment.[1] |
Experimental Protocols for Disposal
Specific experimental protocols for the chemical degradation or inactivation of this compound in a laboratory setting are not publicly available. As an investigational drug, the standard and required procedure is to dispose of it as hazardous chemical waste without attempting to neutralize it in the lab. This ensures that the compound is handled and destroyed by specialized, licensed facilities equipped to manage such materials safely and in an environmentally sound manner.
Step-by-Step Disposal Procedures
The following procedures outline the steps for the proper segregation and disposal of this compound waste. These are based on general guidelines for the disposal of hazardous investigational drugs and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.
2. Waste Segregation:
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
Contaminated PPE (gloves, disposable lab coats).
-
Procedure: Place all solid waste into a designated, clearly labeled hazardous waste container. The container should be compatible with the waste, sealable, and labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from experiments, stock solutions).
-
Solvents used to rinse contaminated glassware.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and sealable hazardous waste container. The container must be chemically compatible with the solvents used. Label the container with "Hazardous Waste," the full chemical names of all contents (including solvents), their approximate concentrations, and the associated hazard warnings. Never pour this compound solutions down the drain[4].
-
-
Contaminated Glassware:
-
Empty vials that once contained this compound.
-
Experimental glassware (beakers, flasks, etc.) that came into direct contact with the compound.
-
Procedure: If the glassware is to be reused, it should be decontaminated by thoroughly rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. If the glassware is to be disposed of, it should be placed in a designated container for contaminated lab glass, which is then handled as hazardous waste. Empty containers are often considered "RCRA empty" if less than 3% of the original content remains; however, institutional policies may require all containers that held the investigational drug to be disposed of as hazardous waste[5].
-
3. Waste Collection and Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a licensed hazardous waste management vendor for the transportation and final disposal of the this compound waste, which will typically be by incineration[2][3].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound trihydrochloride|MSDS [dcchemicals.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Samuraciclib
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and logistical plans for the handling and disposal of Samuraciclib, a potent cyclin-dependent kinase 7 (CDK7) inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solid this compound (Weighing, Aliquoting) | - Disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves[3]- ANSI Z87.1 certified safety glasses with side shields and a face shield- NIOSH-approved N95 or higher respirator for handling powders[4] |
| Handling Solubilized this compound | - Disposable, solid-front lab coat with tight cuffs- Chemotherapy-rated nitrile gloves[3]- ANSI Z87.1 certified safety glasses with side shields |
| General Laboratory Operations (with potential for incidental exposure) | - Standard lab coat- Nitrile gloves- Safety glasses |
| Spill Cleanup | - Disposable, solid-front, fluid-resistant gown- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1 certified safety glasses with side shields and a face shield- NIOSH-approved respirator with a particulate filter (N100, P100, or HEPA) |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section details the procedural workflow for safely handling this compound from initial preparation to final disposal.
Experimental Protocol: Weighing and Solubilizing Solid this compound
-
Preparation:
-
Designate a specific area for handling potent compounds, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent) and place them within the containment area.
-
Cover the work surface with disposable, absorbent bench paper.
-
-
Donning PPE:
-
Put on a disposable, solid-front lab coat.
-
Don the first pair of nitrile gloves.
-
Put on the NIOSH-approved respirator.
-
Don safety glasses and a face shield.
-
Put on the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto weigh paper using a dedicated spatula.
-
Avoid creating dust by handling the powder gently.[5]
-
Record the weight.
-
-
Solubilization:
-
Transfer the weighed powder into an appropriate vial.
-
Add the desired solvent to the vial using a calibrated pipette.
-
Securely cap the vial and mix gently until the compound is fully dissolved.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment within the containment area with an appropriate deactivating solution (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully doff PPE in the reverse order of donning, avoiding self-contamination.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Caption: Workflow for weighing and solubilizing solid this compound.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of according to EPA regulations.[6][7]
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, lab coats, bench paper, weigh paper, pipette tips, vials) must be placed in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - Pharmaceuticals".[8][9]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous pharmaceutical waste.[6]
Disposal Procedure
-
Container Management:
-
Keep all hazardous waste containers securely closed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill waste containers.
-
-
Waste Pickup:
-
Arrange for the collection of hazardous pharmaceutical waste by a licensed hazardous waste disposal vendor.
-
Ensure all containers are properly labeled and sealed before pickup.
-
Maintain a manifest for all hazardous waste shipments for a minimum of three years.[8]
-
Prohibition of Sewering: Under no circumstances should this compound or any hazardous pharmaceutical waste be disposed of down the drain.[7][9]
Caption: Waste disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 7. ncpa.co [ncpa.co]
- 8. pwaste.com [pwaste.com]
- 9. montrose-env.com [montrose-env.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
